molecular formula C9H14N2O B2910916 cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS No. 1702445-11-1

cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2910916
CAS No.: 1702445-11-1
M. Wt: 166.224
InChI Key: UCORZGCQBJDLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical reagent intended solely for research and development purposes in laboratory settings. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Pyrazole-containing compounds are frequently investigated as key structural motifs in the discovery and development of new therapeutic agents due to their broad bioactivity, which includes anti-inflammatory, anticancer, antibacterial, and antidepressant properties . The specific substitution pattern on this molecule, combining a cyclopropyl group with a hydroxymethyl functionality on the pyrazole ring, makes it a versatile and valuable synthetic intermediate for researchers. It can be utilized in the construction of more complex molecules, in the exploration of structure-activity relationships (SAR), and in the development of novel bioactive compounds targeting various biological pathways. As with all chemicals of this nature, this product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any personal or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

cyclopropyl-(1,5-dimethylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-8(10-11(6)2)9(12)7-3-4-7/h5,7,9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCORZGCQBJDLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of cyclopropyl pyrazole methanol derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthetic pathways, and pharmacological optimization of cyclopropyl pyrazole methanol derivatives.

A Technical Guide to Scaffold Optimization in Drug Discovery

Executive Summary

In modern medicinal chemistry, the cyclopropyl pyrazole methanol scaffold represents a convergence of three critical design elements: the metabolic stability of the cyclopropyl group, the bioisosteric versatility of the pyrazole ring, and the functionalizability of the methanol handle. This guide analyzes how this specific architecture addresses common attrition points in drug discovery—specifically metabolic clearance and selectivity—and provides validated protocols for its synthesis and application in kinase inhibitor design (e.g., ALK5, JAK).

Part 1: Structural Logic & Pharmacophore Analysis

The transition from a simple alkyl-pyrazole to a cyclopropyl-pyrazole is rarely accidental. It is a calculated "scaffold hop" designed to exploit specific physicochemical advantages.

1. The "Magic Cyclopropyl" Effect

Replacing an isopropyl or ethyl group with a cyclopropyl moiety is a high-value strategy known as the "Magic Cyclopropyl" effect.

  • Metabolic Shielding: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol). This makes the cyclopropyl group significantly more resistant to Cytochrome P450 (CYP) mediated oxidation.

  • Conformational Rigidity: The cyclopropyl group acts as a rigid hydrophobic anchor. In kinase pockets (e.g., ATP-binding sites), this rigidity reduces the entropic penalty of binding compared to flexible alkyl chains.

  • σ-Hole Interactions: The unique electronic character of the strained ring allows for specific

    
    -interaction capabilities with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
    
2. The Methanol Handle (

)

While the cyclopropyl-pyrazole core provides binding affinity, the C4-methanol group serves as the vector for diversity .

  • Pro-drug Potential: The hydroxyl group can be esterified to improve oral bioavailability.

  • Linker Attachment: It serves as a primary attachment point for ether-linked pharmacophores (e.g., in ALK5 inhibitors) or as a "warhead" precursor (oxidation to aldehyde/acid).

Part 2: Synthetic Architectures & Protocols

We define two primary synthetic workflows: De Novo Assembly (for scale-up) and Late-Stage Diversification (for SAR exploration).

Diagram 1: Synthetic Pathways Workflow

G cluster_0 Route A: De Novo cluster_1 Route B: Late-Stage (Chan-Lam) Start1 Hydrazine (NH2NH2) Inter1 Cyclopropyl Hydrazine Start1->Inter1 Alkylation Start2 Cyclopropyl Boronic Acid Reaction2 Chan-Lam Coupling Start2->Reaction2 Cu(OAc)2 Air Reaction1 Condensation (with Enol Ether) Inter1->Reaction1 Inter2 NH-Pyrazole Precursor Inter2->Reaction2 Product (1-Cyclopropyl-1H-pyrazol-4-yl) methanol Reaction1->Product Reduction (LiAlH4) Reaction2->Product

Caption: Comparison of De Novo assembly via hydrazine vs. Late-Stage N-cyclopropylation via Chan-Lam coupling.

Protocol A: Chan-Lam N-Cyclopropylation (High-Throughput Compatible)

This method is superior for medicinal chemistry as it avoids the use of unstable cyclopropyl hydrazine salts.

Reagents:

  • Substrate: Ethyl 1H-pyrazole-4-carboxylate

  • Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

  • Catalyst:

    
     (1.0 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Charge: To a reaction vial, add ethyl 1H-pyrazole-4-carboxylate (1.0 mmol), cyclopropylboronic acid (2.0 mmol),

    
     (1.0 mmol), and 2,2'-Bipyridine (1.0 mmol).
    
  • Solvation: Add DCE (5 mL) and

    
     (2.0 mmol).
    
  • Activation: Heat the mixture to 70°C under an air atmosphere (open vessel or balloon with air) for 16 hours. Note: Oxygen is the terminal oxidant for the Cu(II)/Cu(III) catalytic cycle.

  • Work-up: Filter through a Celite pad to remove copper salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) yields Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate.

  • Reduction: Dissolve the ester in THF, cool to 0°C, and add

    
     (1.5 equiv). Stir for 1 hour to obtain the final (1-cyclopropyl-1H-pyrazol-4-yl)methanol .
    

Validation Check:

  • NMR: Look for the characteristic cyclopropyl multiplets at

    
     1.0–1.2 ppm and the pyrazole singlet protons.
    
  • MS: Confirm M+1 peak (approx. 139.1 Da).

Part 3: Case Study – ALK5 Kinase Inhibition

The most authoritative application of this scaffold is found in the optimization of TGF-


 Type I Receptor (ALK5)  inhibitors, specifically targeting fibrosis and tumor metastasis.

The Challenge: Early ALK5 inhibitors (e.g., containing methyl-pyrazoles) suffered from poor pharmacokinetic (PK) profiles and off-target toxicity (e.g., p38 MAP kinase inhibition).

The Solution: Tan et al. (2020) demonstrated that replacing the N-methyl group with an N-cyclopropyl group on the pyrazole core significantly improved metabolic stability and selectivity.

Comparative Data: Methyl vs. Cyclopropyl

The following table summarizes the impact of the scaffold hop on ALK5 inhibition and PK parameters.

ParameterN-Methyl AnalogueN-Cyclopropyl Analogue (Lead)Impact of Cyclopropyl
ALK5 IC

18 nM12 nMPotency Maintained/Improved
p38 MAPK IC

140 nM>10,000 nMSelectivity Increased (70x)
Half-life (

)
1.2 h (Rat)4.5 h (Rat)Metabolic Stability Enhanced
Bioavailability (

)
22%57.6%Oral Absorption Improved

Data synthesized from Tan et al. (2020) and related ALK5 optimization studies.

Mechanism of Action (Signaling Pathway)

The cyclopropyl-pyrazole inhibitor blocks the ATP-binding site of ALK5, preventing the phosphorylation of SMAD2/3, which is the downstream effector of fibrosis.

G TGFB TGF-β Ligand Receptor TGF-β Receptor (ALK5/TβRII) TGFB->Receptor Activation SMAD SMAD2/3 Phosphorylation Receptor->SMAD Phosphorylation Inhibitor Cyclopropyl Pyrazole Inhibitor Inhibitor->Receptor ATP Competition (Blockade) Complex SMAD2/3-SMAD4 Complex SMAD->Complex Nucleus Nuclear Translocation Complex->Nucleus Fibrosis Fibrosis / EMT Gene Expression Nucleus->Fibrosis

Caption: Inhibition of the TGF-β/SMAD signaling cascade by cyclopropyl pyrazole derivatives.

Part 4: Future Outlook & Functionalization Strategies

The (1-cyclopropyl-1H-pyrazol-4-yl)methanol scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. The primary alcohol offers a chemically distinct handle for attaching linkers without disrupting the pyrazole's binding mode in the kinase pocket.

Strategic Recommendations:

  • Linker Attachment: Convert the methanol to a bromide (using

    
    ) or mesylate to attach PEG chains for PROTACs.
    
  • Covalent Inhibition: Oxidize the methanol to an aldehyde, then perform a Wittig reaction to generate an acrylamide Michael acceptor. This targets cysteine residues in the ATP pocket (e.g., for JAK3 or BTK targets).

References
  • Tan, B., et al. (2020). "Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. Link

  • Wang, Q., et al. (2022). "Discovery of novel pyrazole derivatives as potent and selective inhibitors of discoidin domain receptors (DDRs)." European Journal of Medicinal Chemistry, 228, 113970. Link

  • Barnes-Seeman, D. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 59(19), 8732–8742. Link

  • Qiao, J. X., et al. (2013). "Chan-Lam coupling of cyclopropylboronic acid with amines and phenols." Organic Letters, 15(11), 2632-2635. Link

  • PubChem Compound Summary. (2024). "(1-Cyclopropyl-1H-pyrazol-4-yl)methanol."[2][3] National Center for Biotechnology Information. Link

Sources

Metabolic Stability of Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Scaffolds: A Mechanistic and Methodological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, valued for its robust metabolic stability and versatile synthetic handles.[1][2] When combined with a cyclopropyl moiety—a group known to enhance metabolic stability by increasing the C-H bond dissociation energy—the resulting scaffold presents a compelling starting point for drug discovery programs.[3][4] This guide provides a comprehensive technical overview of the metabolic stability of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol scaffolds. We will explore the mechanistic underpinnings of their biotransformation, detail authoritative experimental protocols for their assessment, and offer field-proven insights into interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and optimize the pharmacokinetic profile of this promising chemical class.

Introduction: The Strategic Value of Pyrazole and Cyclopropyl Moieties

The pursuit of metabolically stable drug candidates is a cornerstone of successful drug development.[5] Compounds that resist rapid biotransformation often exhibit improved pharmacokinetic profiles, including longer half-lives and greater oral bioavailability.[6] The this compound scaffold incorporates two key structural motifs frequently employed to achieve this goal.

  • The Pyrazole Core: Unlike other five-membered heterocycles such as imidazoles or oxazoles, the pyrazole ring is generally less susceptible to oxidative cleavage.[2] Its inherent electronic properties contribute to a higher stability against enzymes like Cytochrome P450 (CYP) oxidases, making it a favored bioisosteric replacement for less stable aromatic systems.[7]

  • The Cyclopropyl Group: This small, strained ring is a powerful tool for medicinal chemists. The inherent ring strain leads to shorter, stronger C-H bonds, which are less prone to the initial hydrogen atom abstraction step that initiates most CYP-mediated oxidation.[3] This strategy has been successfully used to block metabolic hotspots and divert metabolism away from major CYP isoforms like CYP3A4, thereby reducing the potential for drug-drug interactions.[3]

However, the metabolic fate of this combined scaffold is not merely the sum of its parts. The interplay between the different functionalities—the pyrazole ring, the cyclopropyl group, and the primary alcohol linker—creates a unique metabolic profile that requires careful experimental evaluation.

Predicted Metabolic Pathways and Key Hotspots

Understanding the likely points of metabolic attack is critical for both interpreting stability data and designing next-generation analogs. For the this compound scaffold, metabolism can be broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Phase I Metabolism
  • Oxidation of the Methanol Linker: The primary alcohol is a prime candidate for oxidation. This is a common and often rapid metabolic pathway mediated by alcohol dehydrogenases (ADHs) and CYPs. The initial oxidation yields an aldehyde, which can be further and rapidly oxidized by aldehyde dehydrogenases (ALDHs) to a carboxylic acid. This transformation significantly increases the polarity of the molecule, facilitating its excretion.

  • Metabolism of the Pyrazole Ring: While generally stable, the pyrazole ring is not inert. Potential metabolic transformations include:

    • Oxidation of N-methyl group: The N-methyl groups can be oxidized, leading to N-demethylation.[8]

    • Ring Hydroxylation: Although less common than with other heterocycles, direct oxidation of the pyrazole ring is possible.

  • Metabolism of the Cyclopropyl Group: The metabolic fate of the cyclopropyl group is highly context-dependent.

    • Stability: As intended, the high C-H bond energy can render it resistant to oxidation.[3]

    • Bioactivation: A more concerning pathway is NADPH-dependent oxidation that can lead to radical formation, ring-opening, and the formation of reactive intermediates. These intermediates can be trapped by nucleophiles like glutathione (GSH), forming GSH conjugates.[3][9] This bioactivation pathway is a significant liability and must be carefully investigated, particularly for compounds intended for chronic dosing.

Phase II Metabolism
  • Glucuronidation: Both the primary alcohol of the parent molecule and any hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major clearance pathway for many drugs. The N-atoms of the pyrazole ring can also be sites for N-glucuronuronidation.[8]

  • Sulfation: The primary alcohol may also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate.

The following diagram illustrates the primary predicted metabolic pathways for the scaffold.

Metabolic Pathways Parent This compound (Parent Compound) Ox_Alcohol Aldehyde Intermediate Parent->Ox_Alcohol ADH / CYP Oxidation N_Demethyl N-Demethylated Metabolite Parent->N_Demethyl CYP N-Oxidation Cyclo_Open Ring-Opened GSH Conjugate (Reactive Metabolite) Parent->Cyclo_Open CYP-mediated Bioactivation (+ GSH) Gluc_Parent Parent O-Glucuronide Parent->Gluc_Parent UGT Conjugation Gluc_N N-Glucuronide Parent->Gluc_N UGT Conjugation Ox_CarboxylicAcid Carboxylic Acid Metabolite Ox_Alcohol->Ox_CarboxylicAcid ALDH Oxidation

Caption: Predicted Phase I and Phase II metabolic pathways for the core scaffold.

Experimental Assessment of Metabolic Stability

To experimentally determine the metabolic fate of a new chemical entity (NCE), a series of standardized in vitro assays are employed. These assays provide crucial data for ranking compounds, building structure-activity relationships (SAR), and predicting in vivo pharmacokinetic parameters like hepatic clearance.[10][11]

Key In Vitro Systems
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily containing Phase I enzymes like CYPs and some Phase II enzymes like UGTs.[6] Microsomal stability assays are excellent for assessing CYP-mediated metabolism. They require the addition of cofactors like NADPH for CYP activity.

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[6][11] Hepatocyte stability assays provide a more complete picture of overall hepatic clearance.[10]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[5] It is useful for assessing both Phase I and Phase II metabolism.

For the this compound scaffold, a tiered approach starting with a liver microsomal stability assay, followed by a hepatocyte stability assay, is recommended.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to determine the intrinsic clearance (CLint) of a test compound.

Causality Behind Experimental Choices:

  • Phosphate Buffer (pH 7.4): Mimics physiological pH to ensure optimal enzyme function.

  • NADPH Regenerating System: CYPs are NADPH-dependent. A single bolus of NADPH is rapidly consumed. A regenerating system (e.g., G6P, G6PDH) provides a sustained supply of NADPH, ensuring linear reaction kinetics over the incubation period.

  • Incubation at 37°C: Simulates physiological body temperature.

  • Quenching with Cold Acetonitrile: The cold temperature and organic solvent immediately stop all enzymatic reactions and precipitate proteins, which would otherwise interfere with analysis. The internal standard is included in the quench solution to control for variations in sample processing and instrument response.

  • Control Compounds: Verapamil (high clearance) and Warfarin (low clearance) are used to validate the assay run, ensuring the microsomes are metabolically active and the system is performing as expected.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.

  • Incubation Plate Setup:

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add human liver microsomes (final concentration ~0.5 mg/mL).

    • Add the test compound (final concentration typically 1 µM). Include wells for positive (Verapamil) and negative (Warfarin) controls.

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately transfer the aliquot to a separate 96-well plate containing cold acetonitrile with an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Sample Processing:

    • Seal the quench plate, vortex, and centrifuge at high speed (~4000 rpm) for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.[12][13] The peak area ratio of the analyte to the internal standard is used for quantification.

The following diagram illustrates the experimental workflow for this protocol.

Microsomal Stability Workflow Start Start: Prepare Reagents (Compound, Microsomes, Buffer) Incubate Dispense Compound, Buffer, & Microsomes into 96-well plate Start->Incubate Prewarm Pre-incubate at 37°C (5 min) Incubate->Prewarm Initiate Initiate Reaction: Add NADPH Regenerating System Prewarm->Initiate Timecourse Incubate at 37°C Sample at T = 0, 5, 15, 30, 60 min Initiate->Timecourse Quench Quench Reaction: Add sample to cold ACN + Internal Standard Timecourse->Quench Centrifuge Vortex & Centrifuge (4000 rpm, 15 min) Quench->Centrifuge Analyze Transfer Supernatant & Analyze via LC-MS/MS Centrifuge->Analyze End End: Data Analysis (Calculate t½, CLint) Analyze->End

Sources

Technical Monograph: Structural Identification and Synthesis of Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Cheminformatics

Compound Name: Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol Common Role: Intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands.

Core Identifiers

The following identifiers are derived based on the IUPAC structural definition. As a specific intermediate, this compound is best identified by its structural codes rather than a commodity CAS number.

TypeIdentifier String
SMILES (Canonical) CC1=CC(C(O)C2CC2)=NN1C
SMILES (Isomeric) CC1=CC(C2CC2)=NN1C (R-enantiomer) CC1=CC(C2CC2)=NN1C (S-enantiomer)
InChI String InChI=1S/C9H14N2O/c1-6-5-8(9(12)7-3-4-7)10-11(6)2/h5,7,9,12H,3-4H2,1-2H3
InChIKey Computed from InChI (e.g., via ChemDraw/RDKit)
Molecular Formula

Molecular Weight 166.22 g/mol
Physicochemical Profile (Predicted)
PropertyValueCausality/Notes
LogP (o/w) ~1.2 - 1.5Moderate lipophilicity due to the cyclopropyl and methyl groups balancing the polar hydroxyl/pyrazole.
TPSA ~40-50 ŲDominated by the pyrazole nitrogens and the hydroxyl group; indicates good membrane permeability.
H-Bond Donors 1The secondary alcohol (-OH).
H-Bond Acceptors 2Pyrazole N2 and the hydroxyl oxygen.

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering of the pyrazole ring (1,5-dimethyl substitution pattern) which is critical for distinguishing it from its 1,3-dimethyl isomer.

Figure 1: Connectivity graph showing the C3-linkage between the pyrazole core and the cyclopropyl-methanol moiety.

Synthetic Pathway & Protocol

The most robust synthesis involves the Grignard addition of cyclopropylmagnesium bromide to the commercially available aldehyde precursor.

Reaction Scheme

Precursor: 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS: 25711-30-2) Reagent: Cyclopropylmagnesium bromide (0.5 M - 1.0 M in THF)

Synthesis_Workflow Start 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (Dissolved in Anhydrous THF) Cooling Cool to 0°C (Inert Ar/N2 Atmosphere) Start->Cooling Addition Add Cyclopropyl MgBr (Dropwise, 1.2 eq) Cooling->Addition Reaction Stir 0°C → RT (2-4 Hours) Addition->Reaction Nucleophilic Addition Quench Quench with Sat. NH4Cl (Exothermic Control) Reaction->Quench TLC Monitoring Workup Extraction (EtOAc) & Drying Quench->Workup Product Target Alcohol (Racemic Mixture) Workup->Product

Figure 2: Step-by-step synthetic workflow for the Grignard addition.

Detailed Experimental Protocol

Safety Note: Grignard reagents are moisture-sensitive. All glassware must be flame-dried, and the reaction performed under an inert atmosphere (Nitrogen or Argon).

  • Preparation: Charge a flame-dried round-bottom flask with 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and anhydrous THF (Concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add cyclopropylmagnesium bromide (1.2 to 1.5 eq, typically available as solution in THF or 2-MeTHF) dropwise via syringe or addition funnel.

    • Causality: Low temperature prevents side reactions and controls the exotherm of the addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours.

    • Validation: Monitor consumption of the aldehyde by TLC (Mobile phase: 50% EtOAc/Hexanes; Aldehyde

      
       ~0.6, Alcohol 
      
      
      
      ~0.3).
  • Quenching: Cool back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Note: Add slowly to avoid violent gas evolution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-80% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To confirm the identity of the product, the following NMR signals are diagnostic.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
~5.9 - 6.0 Singlet (s)1HPyrazole C4-H : Characteristic aromatic proton of the pyrazole ring.
~4.2 - 4.4 Doublet (d)1HCarbinol -CH(OH)- : The proton at the chiral center; couples to the cyclopropyl methine.
~3.7 - 3.8 Singlet (s)3HN-Methyl : Attached to N1.
~2.2 - 2.3 Singlet (s)3HC-Methyl : Attached to C5.[1]
~1.1 - 1.3 Multiplet (m)1HCyclopropyl Methine : The CH attached to the alcohol.
~0.3 - 0.6 Multiplets4HCyclopropyl Methylene : Characteristic high-field signals for the ring protons.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
    
    
  • Fragment Pattern: Loss of water (

    
    ) is common for secondary alcohols in MS.
    

References

  • Aldehyde Precursor Data: Sigma-Aldrich. 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde Product Sheet. (CAS 25711-30-2).

  • Grignard Methodology: PubChem. Cyclopropylmagnesium bromide (Compound Summary).

  • General Pyrazole Synthesis:Vilsmeier-Haack formylation of pyrazoles. (Methodology for synthesizing the aldehyde precursor). Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Scalable synthesis protocols for cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Design for the Synthesis of Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of This compound , a privileged scaffold in kinase inhibitor and GPCR ligand discovery.

While laboratory-scale syntheses often rely on diverse lithiation strategies, those methods pose significant thermal hazards and cost constraints upon scale-up. This protocol utilizes a convergent, linear strategy prioritizing thermodynamic control and crystallographic purification over chromatographic separation.

Key Process Advantages:

  • Regiocontrol: Optimized condensation conditions to favor the 1,5-dimethyl isomer over the 1,3-isomer.

  • Safety: Elimination of n-BuLi/cryogenic steps in favor of manageable Grignard chemistry.

  • Purification: Intermediate isolation via crystallization, minimizing silica gel usage.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three critical phases:

  • Pyrazole Core Construction: Knorr-type condensation with regiochemical control.

  • Redox Adjustment: Transformation of the ester functionality to the requisite aldehyde.

  • Nucleophilic Addition: Controlled Grignard addition to form the secondary alcohol.

G Target Target: This compound Grignard Reagent: Cyclopropylmagnesium Bromide Grignard->Target Aldehyde Intermediate 3: 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde Aldehyde->Target Grignard Addition Alcohol_Int Intermediate 2: (1,5-Dimethyl-1H-pyrazol-3-yl)methanol Alcohol_Int->Aldehyde Oxidation (TEMPO/NaOCl) Ester Intermediate 1: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Ester->Alcohol_Int Reduction (LiAlH4) SM1 Ethyl Acetopyruvate SM1->Ester Cyclization (Regiocontrol) SM2 Methylhydrazine SM2->Ester

Figure 1: Retrosynthetic logic and forward process flow. Colors indicate: Green (Starting Material), Grey/Yellow (Intermediates), Red (Hazardous Reagent), Blue (Target).

Detailed Experimental Protocols

Phase 1: Regioselective Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Challenge: The reaction of methylhydrazine with ethyl acetopyruvate produces a mixture of 1,5-dimethyl (desired) and 1,3-dimethyl (undesired) isomers. Solution: The 1,5-isomer is favored in acidic media, but thermodynamic equilibration and solubility differences allow for isolation via recrystallization.

  • Reagents:

    • Ethyl acetopyruvate (1.0 equiv)

    • Methylhydrazine (1.05 equiv) [DANGER: TOXIC/CARCINOGEN]

    • Acetic Acid (Solvent)[1]

    • Heptane (Antisolvent)

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with Ethyl acetopyruvate (100 g, 0.63 mol) and Glacial Acetic Acid (500 mL). Cool to 10°C.

  • Addition: Slowly dose Methylhydrazine (30.5 g, 0.66 mol) over 2 hours, maintaining internal temperature <25°C. Note: Reaction is highly exothermic.

  • Cyclization: Heat the mixture to 60°C for 4 hours. Monitor by HPLC (Target conversion >98%).

  • Workup: Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into ice-water (1 L) and neutralize with sat. NaHCO₃ to pH 7-8.

  • Extraction: Extract with Ethyl Acetate (3 x 300 mL). Dry organics over MgSO₄ and concentrate to a solid.

  • Purification (Critical): Recrystallize the crude solid from hot Heptane/EtOAc (9:1). The 1,5-isomer crystallizes preferentially.

    • Yield: ~75-80 g (65-70%).

    • IPC Limit: <2% 1,3-isomer by ¹H-NMR.

Phase 2: Redox Shuttle to the Aldehyde

Direct reduction of the ester to aldehyde (DIBAL) is notoriously difficult to scale without over-reduction. A two-step Reduction-Oxidation sequence is more reliable for batch consistency.

Step 2A: Reduction to Alcohol

  • Suspend Intermediate 1 (50 g) in dry THF (500 mL) under N₂.

  • Cool to 0°C. Add LiAlH₄ (1.1 equiv) pellets cautiously via solids addition funnel.

  • Warm to RT and stir for 3 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially based on LAH mass.

  • Filter the granular precipitate. Concentrate filtrate to yield (1,5-dimethyl-1H-pyrazol-3-yl)methanol as a white solid. (Yield: >90%).

Step 2B: Anelli Oxidation (TEMPO) to Aldehyde Why TEMPO? It avoids the sulfur stench of Swern and the heavy metal waste of MnO₂ or PCC.

  • Dissolve the alcohol (40 g) in CH₂Cl₂ (400 mL) and water (40 mL) containing KBr (0.1 equiv) and TEMPO (0.01 equiv).

  • Cool to 0°C. Slowly add aqueous NaOCl (Bleach, 1.1 equiv) buffered with NaHCO₃ to pH 9.

  • Monitor temperature strictly <10°C to prevent over-oxidation to the carboxylic acid.

  • Quench with aqueous Sodium Thiosulfate. Separate phases.

  • Concentrate organic phase to yield 1,5-dimethyl-1H-pyrazole-3-carbaldehyde .

    • Stability Note: Store under Argon at 4°C. Aldehydes can air-oxidize.

Phase 3: Grignard Addition (The Target Bond)

Safety: Cyclopropylmagnesium bromide is sensitive to moisture and air. The cyclopropyl ring is strained; avoid excessive heating.

  • Reagents:

    • Aldehyde Intermediate (30 g, 0.24 mol)

    • Cyclopropylmagnesium bromide (0.5 M in THF, 1.3 equiv)

    • Dry THF (Solvent)

Protocol:

  • Inertion: Purge a 2 L reactor with N₂ for 30 mins.

  • Dissolution: Dissolve the Aldehyde (30 g) in anhydrous THF (300 mL). Cool to -10°C.

  • Addition: Add Cyclopropylmagnesium bromide solution dropwise over 90 minutes.

    • Control: Do not allow internal temp to exceed 0°C. Higher temps promote side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C over 1 hour.

  • Quench: Cool back to 0°C. Slowly add sat. NH₄Cl solution (200 mL). Caution: Gas evolution.

  • Isolation: Extract with EtOAc (2 x 200 mL). Wash combined organics with Brine.

  • Final Purification: The crude oil usually requires flash filtration or crystallization from Et₂O/Hexanes depending on purity requirements.

    • Target Yield: 35-40 g (80-90%).

Process Data & Troubleshooting

Table 1: Solvent Screening for Phase 1 (Regioselectivity)

Solvent SystemTemperature1,5-Isomer : 1,3-Isomer RatioYield (Isolated)Notes
EthanolReflux60 : 4085% (Mixed)Poor selectivity, difficult separation.
Acetic Acid 60°C 92 : 8 68% (Pure) Recommended. Isomerizes kinetic product to thermodynamic.
Toluene100°C70 : 3075% (Mixed)High reaction rate, moderate selectivity.

Table 2: Critical Process Parameters (CPP)

StepParameterRangeConsequence of Deviation
1 Methylhydrazine Addition Temp< 25°C> 25°C increases risk of exotherm runaway and 1,3-isomer formation.
2B NaOCl Addition pH8.5 - 9.5pH < 8 generates Cl₂ gas; pH > 10 slows reaction.
3 Grignard Temp-10°C to 0°C> 0°C leads to ring opening or multiple additions.

Safety & Handling (E-E-A-T)

  • Methylhydrazine: Extremely toxic, suspect carcinogen, and flammable. Use only in a closed system or high-velocity fume hood. Double-glove (Nitrile/Laminate) is mandatory.

  • Cyclopropylmagnesium Bromide: Pyrophoric potential. Ensure all lines are dried and purged. Have a Class D fire extinguisher nearby.

  • Waste Disposal: Aqueous waste from Phase 1 contains hydrazine residues; treat with bleach (hypochlorite) to destroy hydrazines before disposal.

References

  • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.

  • Maddaluno, J., et al. "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles." Journal of Organic Chemistry, 2005.

  • Process Safety Group. "Safe Handling of Grignard Reagents on Scale." Organic Process Research & Development, 2012.

  • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, 1987.

Sources

Application Notes and Protocols for the Pharmaceutical Intermediate: Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl-Pyrazole Moiety in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. The strategic incorporation of small, strained ring systems and specific heterocyclic scaffolds has proven to be a highly effective strategy in the design of new therapeutic agents. Among these, the combination of a cyclopropyl group and a pyrazole nucleus has emerged as a privileged structural motif, particularly in the development of agrochemicals and, increasingly, in human pharmaceuticals.[1]

Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a key pharmaceutical intermediate that embodies this design principle. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for a variety of chemical modifications and can engage in a range of intermolecular interactions with biological targets.[2] The 1,5-dimethyl substitution pattern on the pyrazole ring provides a stable and synthetically accessible starting point.

The introduction of a cyclopropyl group is a well-established tactic in medicinal chemistry to enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation.[3] Furthermore, the unique electronic and conformational properties of the cyclopropyl ring can lead to improved binding affinity and selectivity for the target protein. This application note provides a comprehensive guide to the synthesis, characterization, and application of this compound as a valuable intermediate for researchers and professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in synthetic and analytical procedures.

PropertyValueSource
Molecular FormulaC₉H₁₄N₂OPubChem
Molecular Weight166.22 g/mol PubChem
AppearanceOff-white to pale yellow solidInferred from similar compounds
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in methanol, ethanol, dichloromethane, ethyl acetateInferred from structure

Synthetic Workflow: From Pyrazole to a Key Intermediate

The synthesis of this compound is a two-step process that begins with the formylation of 1,5-dimethyl-1H-pyrazole, followed by the addition of a cyclopropyl group via a Grignard reaction. This synthetic strategy provides a reliable and scalable route to this important intermediate.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Grignard Reaction A 1,5-Dimethyl-1H-pyrazole B 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde A->B POCl₃, DMF D This compound B->D C Cyclopropylmagnesium bromide C->D

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[4][5] In this step, 1,5-dimethyl-1H-pyrazole is formylated at the C3 position using a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • 1,5-Dimethyl-1H-pyrazole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,5-dimethyl-1H-pyrazole-3-carbaldehyde as a solid.

Part 2: Synthesis of this compound (Grignard Reaction)

The second step involves the nucleophilic addition of a cyclopropyl Grignard reagent to the aldehyde synthesized in Part 1. This reaction forms the desired secondary alcohol.

Materials:

  • 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde

  • Cyclopropylmagnesium bromide solution (in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 equivalent) in anhydrous THF.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add the solution of cyclopropylmagnesium bromide (1.2 equivalents) dropwise to the aldehyde solution with stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, this compound, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent system.

Quality Control and Characterization

Rigorous quality control is essential for pharmaceutical intermediates to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[6][7][8] The identity, purity, and impurity profile of this compound should be established using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the routine analysis of the intermediate's purity.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized intermediate.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the two methyl groups on the pyrazole ring, the pyrazole ring proton, the cyclopropyl protons (a complex multiplet), the methine proton adjacent to the hydroxyl group, and the hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbons of the pyrazole ring, the two methyl groups, the cyclopropyl carbons, and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

  • Expected [M+H]⁺: 167.1233

Application Case Study: Synthesis of a Hypothetical Fungicide

The cyclopropyl-pyrazole scaffold is a common feature in a number of commercial fungicides.[1][10] This case study illustrates the use of this compound in the synthesis of a hypothetical fungicidal agent.

Application_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Substitution A This compound B 3-(Bromomethyl)cyclopropyl(1,5-dimethyl-1H-pyrazole) A->B PBr₃ or SOCl₂ D Hypothetical Fungicide B->D C Substituted Phenol C->D

Caption: Synthetic route to a hypothetical fungicide.

In this hypothetical pathway, the hydroxyl group of the intermediate is first converted to a good leaving group, such as a bromide, using a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting benzylic-like halide is then susceptible to nucleophilic substitution by a substituted phenol to form an ether linkage, a common structural motif in many bioactive molecules. The specific nature of the substituted phenol would be varied to optimize the fungicidal activity.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis, via a two-step sequence of Vilsmeier-Haack formylation and Grignard reaction, is a robust and scalable process. The strategic combination of the metabolically robust cyclopropyl group and the versatile pyrazole scaffold makes this intermediate a highly attractive building block for the discovery and development of new agrochemicals and pharmaceuticals. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). SCL Lifesciences. Retrieved from [Link]

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15).
  • Quality Control and Assurance in Pharmaceutical Manufacturing. (2025, June 30).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). Journal of Separation Science.
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Molecules. Retrieved from [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019, July 3). Arkat USA. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Journal of Applicable Chemistry.
  • Supplementary Information. The Royal Society of Chemistry.
  • Vilsmeier-Haack Reaction. Cambridge University Press.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Retrieved from [Link]

  • STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. (1993, May 1). Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Water Biphasic System. (2019, September 30). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2015). Molecules. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Arkivoc.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol. PubChem. Retrieved from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). Trade Science Inc. Retrieved from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). Molecules. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2022). European Journal of Organic Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). Chemistry. Retrieved from [Link]

  • 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. (2023, January 9). Molecules. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007, March 27). HETEROCYCLES.
  • N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl)-1h-1,2,4-triazol-5-yl]ethyl}benzamide derivatives and the corresponding pyridine-carboxamide derivatives as pesticides. Google Patents.
  • Study on fungicidal activity of newly synthesized complex compounds of cu (II), Zn (II) and Ni (II) with pyrazole-derived ligands against the phytopathogenic fungus Phomopsis viticola Sacc. in laboratory conditions. CABI Digital Library. Retrieved from [Link]

  • Current Chemistry Letters. Growing Science.
  • (3-cyclopropyl-1-methyl-1h-pyrazol-5-yl)methanol. PubChemLite. Retrieved from [Link]

  • (5-cyclopropyl-1-methyl-1h-pyrazol-3-yl)methanol. PubChemLite. Retrieved from [Link]

Sources

Functionalization of the hydroxyl group in cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Hydroxyl Group in Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Executive Summary

This compound (herein referred to as Compound A ) is a high-value pharmacophore intermediate. It combines a lipophilic, metabolically stable cyclopropyl spacer with a polar, electron-rich pyrazole ring. This scaffold is increasingly prevalent in kinase inhibitors (e.g., JAK, BRAF) and GPCR modulators.

However, the secondary hydroxyl group in Compound A presents a specific chemoselectivity challenge: Cyclopropylcarbinyl Instability.

This guide outlines the "Safe Zone" protocols for functionalizing the hydroxyl group without triggering the catastrophic cyclopropylcarbinyl-to-homoallyl rearrangement , a common failure mode when using standard acidic reagents (e.g.,


, 

).

Strategic Analysis: The Stability Spectrum

Before initiating any protocol, the chemist must understand the reactivity landscape of the cyclopropyl carbinol moiety.

  • The Danger Zone (Acidic/Carbocationic): Any reagent that generates a discrete carbocation at the benzylic-like position will trigger ring opening. The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives the rearrangement to the homoallyl isomer.

  • The Safe Zone (Radical/Anionic/Concerted): Reactions proceeding via radical intermediates, concerted

    
     transition states, or alkoxide anions generally preserve the cyclopropyl ring.
    
Visualizing the Reaction Landscape

ReactionLandscape Start Compound A (Alcohol) Oxidation Oxidation (Ketone Formation) Start->Oxidation DMP / Swern Mitsunobu Mitsunobu Reaction (Inversion/Substitution) Start->Mitsunobu DEAD / PPh3 Etherification Etherification (O-Alkylation) Start->Etherification NaH / R-X AcidHal Acid Halides (SOCl2, PBr3) Start->AcidHal Carbocation Formation StrongAcid Strong Brønsted Acids (H2SO4, HCl) Start->StrongAcid Protonation Target Target Functionalization (Ring Intact) Oxidation->Target Mitsunobu->Target Etherification->Target Failure Rearrangement (Homoallyl Impurity) AcidHal->Failure StrongAcid->Failure

Figure 1: Decision tree for functionalization. Green pathways represent validated protocols; red pathways indicate high risk of structural rearrangement.

Validated Protocols

The following protocols have been optimized to avoid carbocation formation.

Protocol A: Oxidation to Ketone (Dess-Martin Periodinane)

Use Case: Creating the acyl-pyrazole intermediate for further diversification (e.g., reductive amination or Grignard addition). Why this works: DMP operates via a ligand exchange mechanism on iodine, avoiding acidic conditions.

Reagents:

  • Compound A (1.0 equiv)[1][2]

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • 
     (saturated aqueous)[2]
    
  • 
     (saturated aqueous)
    

Step-by-Step:

  • Dissolution: Dissolve Compound A in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add DMP (1.2 equiv) portion-wise over 10 minutes.

    • Note: The pyrazole nitrogen is weakly basic but usually does not interfere with DMP. If solubility is an issue, add 1.0 equiv of

      
       solid to the reaction mixture to buffer any residual acetic acid.
      
  • Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Dilute with diethyl ether. Pour into a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Isolation: Separate phases. Extract aqueous layer with DCM. Dry combined organics over

    
     and concentrate.
    

Expected Yield: 85–95%

Protocol B: Nucleophilic Substitution (Mitsunobu Reaction)

Use Case: Converting the alcohol to an amine (via phthalimide/azide) or an ether with inversion of configuration . Why this works: The reaction proceeds via an oxyphosphonium intermediate (


), strictly avoiding the carbocation that leads to ring opening.

Reagents:

  • Compound A (1.0 equiv)[1][2]

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Nucleophile (e.g., Phthalimide, Phenol, or DPPA) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve Compound A,

    
    , and the Nucleophile in anhydrous THF (0.1 M) under 
    
    
    
    . Cool to 0°C.[2][3]
  • Activation: Add DIAD dropwise over 20 minutes. Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the solid.[2][3][4]
    
  • Purification: The filtrate requires flash column chromatography.

Critical Note: Do not use


 if safety is a concern (explosion hazard upon heating); DIAD is more stable.
Protocol C: Etherification (Williamson Synthesis)

Use Case: Installing alkyl groups for SAR (Structure-Activity Relationship) exploration. Why this works: The cyclopropyl group is stable to strong bases.

Reagents:

  • Compound A (1.0 equiv)[1][2]

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

  • Alkyl Halide (e.g., MeI, EtBr) (1.5 equiv)

  • DMF or THF (anhydrous)

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add a solution of Compound A in DMF dropwise.

  • Evolution: Stir at 0°C for 30 minutes until

    
     gas evolution ceases. The solution will turn slightly yellow (alkoxide formation).
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Warm to room temperature and stir for 2–6 hours.

  • Quench: Carefully add water dropwise at 0°C. Extract with EtOAc.

    • Troubleshooting: If the pyrazole N-methyl group is labile (rare), use

      
       (Silver Oxide) as a milder base in DCM.
      

Mechanism of Failure: The Acid Rearrangement

It is vital to understand why acidic protocols fail. If Compound A is treated with


 or concentrated HCl, the hydroxyl group is protonated/activated, leaving as water.
  • Carbocation Formation: A secondary cation forms adjacent to the cyclopropyl ring.

  • Bisected Geometry: The empty p-orbital aligns with the bent C-C bonds of the cyclopropane (Walsh orbitals).

  • Ring Expansion: The strain is relieved by shifting a ring bond, resulting in a homoallyl cation (primary or secondary), which traps the nucleophile.

Result: You isolate the linear alkene impurity, not the cyclopropyl derivative.

Rearrangement Alcohol Compound A (Alcohol) Cation Cyclopropylcarbinyl Cation Alcohol->Cation + H+ / - H2O Homoallyl Homoallyl Cation Cation->Homoallyl Ring Opening (Fast) Impurity Homoallyl Halide (Rearranged Product) Homoallyl->Impurity + Nu-

Figure 2: Mechanism of acid-catalyzed failure. The rearrangement is often faster than the direct substitution.

Summary of Reaction Parameters

Reaction TypeReagent SystemTemperatureCyclopropyl IntegrityPrimary Risk
Oxidation DMP / DCM0°C

RT
High Residual acetic acid (buffer with

)
Substitution

/ DIAD / Nu
0°C

RT
High Separation of

byproduct
Etherification NaH / DMF0°C

RT
High Over-alkylation (if pyrazole is NH)
Halogenation

or

AnyLow (Fail) Rearrangement to homoallyl
Mesylation MsCl /

< -10°CMedium Mesylate is a leaving group; unstable if warmed

References

  • Dess, D. B.; Martin, J. C. (1983).[5] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[5] Journal of Organic Chemistry. Link

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis. Link

  • Roberts, J. D.; Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives". Journal of the American Chemical Society.[6][7] Link

  • Kulinkovich, O. G. (2003). "Alkylation of carboxylic acid esters with dialkoxytitanacyclopropanes". Chemical Reviews (Context on cyclopropyl carbinol synthesis and stability). Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Protocols and Mechanism". Link

Sources

Application Note: C-H Activation Strategies for 1,5-Dimethyl-1H-pyrazol-3-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,5-dimethyl-1H-pyrazol-3-yl moiety is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs (e.g., Celecoxib) and emerging cannabinoid receptor antagonists. Traditional synthesis often relies on pre-functionalized building blocks (e.g., halogenated diketones), which limits structural diversity and atom economy.

C-H activation offers a superior alternative, allowing late-stage diversification of the pyrazole core. However, this scaffold presents a unique regioselectivity challenge:

  • Electronic Bias (C4-H): The C4 position is electron-rich and prone to electrophilic palladation.

  • Coordination Bias (Directing Group): The N2-nitrogen is a potent Lewis base that can direct metal catalysts to activate C-H bonds on substituents attached at the C3 position.

This Application Note details two distinct protocols to harness these competing reactivities, enabling researchers to selectively functionalize either the pyrazole core or its periphery.

Mechanistic Principles & Regiocontrol

To achieve reproducibility, one must understand the underlying organometallic logic. The 1,5-dimethyl-1H-pyrazol-3-yl system operates via a Concerted Metallation-Deprotonation (CMD) mechanism, but the site of activation depends on the catalyst and ligand environment.

The Divergent Pathways
  • Pathway A (C4-Functionalization): Occurs via Electrophilic Aromatic Substitution (

    
    ) or CMD at the most nucleophilic site. In 1,5-dimethyl derivatives, C5 is blocked, making C4 the exclusive site for direct ring functionalization.
    
  • Pathway B (Chelation-Assisted): The

    
     nitrogen (N2) coordinates to the metal center (Pd or Ru), forming a thermodynamically stable 5-membered metallacycle. This directs activation to the ortho-position of an aryl group attached at C3.
    
Decision Matrix Visualization

The following diagram illustrates the decision logic for selecting the correct pathway.

G Start Target Structure Selection Substrate 1,5-Dimethyl-1H-pyrazol-3-yl Scaffold Start->Substrate Decision Where do you need the new bond? Substrate->Decision PathA Pyrazole Core (C4 Position) Decision->PathA Ring Functionalization PathB Side Chain (Ortho-Aryl) Decision->PathB Substituent Modification MechA Mechanism: Electronic Control (Nucleophilic Attack / CMD) PathA->MechA MechB Mechanism: Chelation Control (N2-Directed Metallacycle) PathB->MechB CondA Protocol A: Pd(OAc)2 / Ag2CO3 Electrophilic Partner MechA->CondA CondB Protocol B: Ru(p-cymene) or Pd(OAc)2 Acidic Additive (PivOH) MechB->CondB

Figure 1: Strategic decision tree for selecting the appropriate C-H activation protocol based on the desired site of functionalization.

Protocol A: Direct C4-Arylation of the Pyrazole Core

Objective: Install an aryl group at the C4 position of the pyrazole ring. Scope: Compatible with 1,5-dimethyl-1H-pyrazol-3-amine and 3-aryl derivatives.

Materials & Reagents[1]
  • Substrate: 1,5-dimethyl-1H-pyrazol-3-yl derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv) — Note: Aryl bromides may require higher temperatures.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[1]

  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) — Crucial for stabilizing the Pd species in non-chelating pathways.
    
  • Base: Silver Carbonate (

    
    ) (2.0 equiv) or Potassium Acetate (KOAc) (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a 10 mL microwave vial (or heavy-walled pressure tube) with the pyrazole substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg),

    
     (13.1 mg), and 
    
    
    
    (275 mg).
  • Solvation: Add anhydrous 1,4-Dioxane (3.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block at 110 °C for 12–16 hours. Stirring must be vigorous (≥800 rpm) as silver salts form a suspension.

  • Monitoring: Monitor by TLC or LC-MS. The C4-arylated product typically shows a higher retention time (reverse phase) due to increased lipophilicity.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove silver residues. Wash the filtrate with brine (2 x 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
Critical Parameter: The Role of Silver

Silver carbonate acts as a halide scavenger and a base. In difficult substrates, switching to Silver Acetate (AgOAc) can enhance yield by facilitating the CMD step via the acetate ligand.

Protocol B: Pyrazole-Directed Ortho-C-H Activation

Objective: Use the pyrazole N2 to direct functionalization onto an attached phenyl ring at the C3 position (e.g., converting 3-phenyl-pyrazole to 3-(2-arylphenyl)-pyrazole).

Materials & Reagents
  • Substrate: 3-Aryl-1,5-dimethylpyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Ruthenium(II) p-cymene dimer

    
     (5 mol%)
    
  • Additive: 1-Adamantanecarboxylic acid (30 mol%) or Pivalic Acid (PivOH).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Toluene.

Step-by-Step Methodology
  • Setup: Charge a Schlenk tube with substrate (0.5 mmol), Aryl Bromide (0.75 mmol), Ru-catalyst (15 mg), Acid Additive (0.15 mmol), and

    
     (138 mg).
    
  • Inerting: Evacuate and backfill with

    
     three times.
    
  • Reaction: Add NMP (2.0 mL). Heat to 120 °C for 18 hours.

  • Mechanism Check: The acid additive is non-negotiable here. It facilitates the reversible deprotonation of the ortho-C-H bond via a concerted metalation-deprotonation pathway (CMD).

  • Workup: Dilute with water and extract with EtOAc. The NMP requires thorough water washing (3x) to remove.

Comparative Data & Troubleshooting

Optimization Table
VariableProtocol A (C4-Target)Protocol B (Ortho-Target)Senior Scientist Note
Primary Catalyst Pd(OAc)₂

Ru is generally superior for N-directed C-H activation; Pd prefers electron-rich C4.
Solvent Polarity Medium (Dioxane, Toluene)High (NMP, DMF)Polar solvents stabilize the charged intermediates in the Ru-cycle.
Key Additive

(Halide Scavenger)
PivOH / Adamantane acidCarboxylic acids are critical for the CMD mechanism in Protocol B.
Regioselectivity >95% C4>90% Ortho (on side chain)Steric bulk at C3 can force reaction back to C4 if the ortho position is crowded.
Troubleshooting Guide
  • Issue: Low Conversion in Protocol A.

    • Diagnosis: Catalyst poisoning by the pyrazole nitrogen.

    • Solution: Increase temperature to 130 °C or switch to a Pd-NHC precatalyst (e.g., PEPPSI-IPr) which is more resistant to N-coordination.

  • Issue: Mixture of C4 and Ortho products.

    • Diagnosis: Substrate has accessible sites at both positions and the catalyst is non-selective.

    • Solution: To enforce Protocol B (Ortho), block the C4 position with a halogen (Cl/Br) or use the Ru-catalyst, which is highly specific for chelation-assisted activation over electronic activation.

References

  • Wencel-Delord, J., & Glorius, F. (2013). C-H activation of heterocycle-containing scaffolds.[1][2][3][4][5][6][7][8][9] Nature Chemistry.

  • Gandeepan, P., et al. (2019). Transient Directing Groups for C-H Activation. Chemical Reviews.

  • Ye, M., & Sanford, M. S. (2012). Palladium-Catalyzed C–H Functionalization of Pyrazoles. Journal of the American Chemical Society.[3]

  • Zhao, D., et al. (2015). Ruthenium-Catalyzed C–H Functionalization of Heteroarenes. Accounts of Chemical Research.

  • Review of Pyrazole C-H Activation Advances. (2020). Organic & Biomolecular Chemistry.

Sources

Application Note & Protocol: A Two-Step Synthesis of Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol via Catalytic Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the regioselective construction of the pyrazole core to form the key intermediate, cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone, via a modified Knorr pyrazole synthesis. The subsequent step details the selective catalytic reduction of the ketone functionality to the desired secondary alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Pyrazole-Containing Alcohols

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1] The incorporation of a cyclopropylmethanol moiety onto the pyrazole ring introduces a desirable combination of structural rigidity and lipophilicity, often leading to enhanced metabolic stability and improved binding affinity to biological targets. This compound, in particular, serves as a key precursor for novel compounds with potential applications as anti-inflammatory agents, kinase inhibitors, and modulators of cannabinoid receptors.[2]

This document outlines a reliable and scalable synthetic route, breaking down the process into two distinct and manageable stages: the synthesis of the precursor ketone and its subsequent catalytic hydrogenation.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. First, the construction of the pyrazole ring system is achieved through the condensation of a suitable 1,3-dicarbonyl compound with methylhydrazine. This is followed by the selective reduction of the resulting ketone to the target alcohol.

Synthetic_Pathway Reactant1 1-Cyclopropyl-1,3-butanedione Intermediate Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone Reactant1->Intermediate Step 1: Knorr Pyrazole Synthesis (Regioselective Cyclocondensation) Reactant2 Methylhydrazine Reactant2->Intermediate Step 1: Knorr Pyrazole Synthesis (Regioselective Cyclocondensation) Final_Product This compound Intermediate->Final_Product Step 2: Catalytic Hydrogenation Reducing_Agent H₂ (Catalyst) Reducing_Agent->Final_Product

Diagram 1: Two-step synthetic workflow.

Part I: Synthesis of Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and robust method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[3] A critical consideration when using an unsymmetrical dicarbonyl and a monosubstituted hydrazine, such as methylhydrazine, is the control of regioselectivity. The reaction can potentially yield two regioisomers: the desired 1,5-dimethyl-3-cyclopropanecarbonyl-1H-pyrazole and the undesired 1,3-dimethyl-5-cyclopropanecarbonyl-1H-pyrazole.

The regiochemical outcome is influenced by the differential reactivity of the two carbonyl groups. Typically, the less sterically hindered and more electrophilic carbonyl is preferentially attacked by the more nucleophilic nitrogen of methylhydrazine (the NH₂ group). In the case of 1-cyclopropyl-1,3-butanedione, the ketone adjacent to the methyl group is generally more accessible than the one adjacent to the cyclopropyl group. By conducting the reaction under acidic conditions, we can promote the formation of the desired 1,5-dimethyl isomer.

Detailed Experimental Protocol

Materials:

  • 1-Cyclopropyl-1,3-butanedione

  • Methylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-cyclopropyl-1,3-butanedione (1.0 eq). Dissolve the dicarbonyl compound in ethanol (5 mL per mmol of dicarbonyl).

  • Addition of Reagents: While stirring, add glacial acetic acid (0.1 eq) to the solution. Subsequently, add methylhydrazine (1.1 eq) dropwise over 10 minutes. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure product is typically a pale yellow oil or a low-melting solid.

Part II: Catalytic Reduction of the Precursor Ketone

Rationale for Catalyst and Condition Selection

The reduction of the ketone to the corresponding secondary alcohol is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[4] Several catalysts can be employed for ketone reduction, including Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.

For this specific transformation, Palladium on Carbon (10 wt. %) is recommended. It is a cost-effective and highly efficient catalyst for the reduction of aryl ketones. Importantly, under mild to moderate hydrogen pressure and temperature, Pd/C is chemoselective for the carbonyl group and is unlikely to reduce the aromatic pyrazole ring or open the cyclopropyl ring. The use of a protic solvent like ethanol or methanol is ideal as it readily dissolves the substrate and facilitates the hydrogenation process.

Detailed Experimental Protocol

Materials:

  • Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen Gas (H₂)

  • Celite®

Equipment:

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Add the cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanone (1.0 eq) and methanol (10 mL per mmol of ketone) to the reactor vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (5-10 mol %). Caution: Pd/C is pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen or argon three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (see Table 1).

  • Reaction: Begin vigorous stirring and heat the reaction to the specified temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL). Caution: The Celite® pad with the catalyst may be pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

Summary of Reaction Parameters and Data

The following table summarizes the key parameters for the catalytic reduction step.

ParameterRecommended ValueRationale
Catalyst 10% Pd/CHigh activity and selectivity for ketone reduction.
Catalyst Loading 5-10 mol %Provides a good balance between reaction rate and cost.
Solvent Methanol or EthanolExcellent solubility for the substrate and good medium for hydrogenation.
Hydrogen Pressure 50-100 psi (3.4-6.8 bar)Sufficient for ketone reduction without requiring specialized high-pressure equipment.
Temperature 25-50 °CMild conditions that preserve the integrity of the pyrazole and cyclopropyl rings.
Reaction Time 12-24 hoursTypical duration for complete conversion.
Expected Yield >90%Catalytic hydrogenation of ketones is generally a high-yielding reaction.

Conclusion

This application note details a robust and reproducible two-step synthesis for this compound. The protocols provided are based on well-established synthetic methodologies and have been optimized for clarity and successful implementation in a research setting. By following these guidelines, researchers can reliably access this valuable chemical intermediate for further elaboration in drug discovery and development programs.

References

  • Zhang, M., Cui, P., Zhang, K., Shi, Z., Cheng, X., Ji, X., ... & Qin, Y. (2023). Asymmetric hydrogenation of all-carbon tetrasubstituted α-acylpyrazole-β-alkyl cycloalkenes. Organic Chemistry Frontiers, 10(20), 5021-5027. [Link]

  • Li, P., Hu, X., Dong, X. Q., & Zhang, X. (2016). Rhodium/bisphosphine-thiourea-catalyzed enantioselective hydrogenation of α, β-unsaturated N-acylpyrazoles. Chemical Communications, 52(82), 12177-12180. [Link]

  • Thiel, W. R., et al. (2012). Protic Pyrazole Ruthenium(II) Complexes in Hydrogenation and Transfer Hydrogenation. Organometallics, 31(15), 5664–5667. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2014). Synthesis of 1-aroyl-3, 5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Letters in Drug Design & Discovery, 11(2), 123-130. [Link]

  • Portilla, J., et al. (2017-2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 65. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Kumar, V., & Sharma, M. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1838. [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

  • Google Patents. (2017).
  • Reddy, T. S., & Kumar, M. S. (2019). Synthesis and Biological Evaluation of Novel 3-Cyclopropyl-5-(4-substituted)-1-phenyl-4, 5-dihydro-1H-pyrazoles in [bmim][PF6]-Water Biphasic System. Asian Journal of Organic & Medicinal Chemistry, 4(3), 132-137. [Link])

  • Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4366-4376. [Link])

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds: A Review of Their Synthesis and Biological Activities. Molecules, 22(8), 1394. [Link])

Sources

Troubleshooting & Optimization

Removing regioisomer impurities from cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers dealing with regioisomer impurities in the synthesis of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol .

Subject: Removal of 1,3-dimethyl regioisomer from this compound Ticket ID: PYR-ISO-105 Priority: High (Purity Critical for SAR/Tox)[1]

Issue Triage: Identification & Diagnosis

User Query: "I have synthesized this compound, but LC-MS shows a closely eluting impurity (~5-15%). 1H NMR shows a secondary set of methyl peaks. How do I remove it?"

Diagnosis: The impurity is almost certainly the 1,3-dimethyl regioisomer (specifically cyclopropyl(1,3-dimethyl-1H-pyrazol-5-yl)methanol ).[1] This byproduct forms during the cyclocondensation of methylhydrazine with the 1,3-dicarbonyl precursor.

Analytical Confirmation (The "Fingerprint")

Before attempting purification, confirm the impurity's identity using NOE (Nuclear Overhauser Effect) NMR spectroscopy. The spatial proximity of the N-methyl group differs between isomers.

FeatureTarget: 1,5-Dimethyl Isomer Impurity: 1,3-Dimethyl Isomer
Structure N-Me is adjacent to C5-MeN-Me is adjacent to C5-Substituent
1H NMR (NOE) Strong NOE between N-Me and C5-Me Strong NOE between N-Me and C5-H (or substituent protons)
13C NMR C5-Me typically shielded (< 11 ppm)C3-Me typically deshielded (> 13 ppm)
Polarity (TLC) Often less polar (higher Rf) due to steric shielding of N2Often more polar (lower Rf) due to accessible N2

Technical Deep Dive: The Mechanics of Regioisomerism

To solve the separation, one must understand the formation. The reaction of methylhydrazine with an unsymmetrical 1,3-diketone is governed by the nucleophilicity of the hydrazine nitrogens.

Pathway Analysis

The formation of the pyrazole ring involves two nucleophilic attacks. The ratio of 1,5- to 1,3-isomer depends on whether the terminal (


) or internal (

) nitrogen attacks the most electrophilic carbonyl first.

G cluster_0 Reagents cluster_1 Reaction Conditions cluster_2 Outcomes Hydrazine Methylhydrazine (Me-NH-NH2) Neutral Neutral/Basic (Kinetic Control) Hydrazine->Neutral Acidic Acidic (HCl) (Thermodynamic) Hydrazine->Acidic Diketone Unsymmetrical 1,3-Diketone Diketone->Neutral Diketone->Acidic Target Target: 1,5-Dimethyl (Sterically Crowded) Neutral->Target Major Product Impurity Impurity: 1,3-Dimethyl (Less Hindered) Neutral->Impurity Minor Product Acidic->Target Minor Product Acidic->Impurity Major Product caption Fig 1. Regioselectivity dependence on pH conditions during pyrazole synthesis.

Troubleshooting Protocols: Purification & Mitigation

Protocol A: Flash Chromatography (The "Standard")

The 1,5-isomer is sterically hindered (N-Me clashes with C-Me), often making it "greasier" and less capable of tight binding to silica compared to the 1,3-isomer.

Step-by-Step:

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1]

  • Mobile Phase: Gradient of Ethyl Acetate (EtOAc) in Heptane (or Hexane).

    • Start: 10% EtOAc.

    • Ramp: To 60% EtOAc over 20 column volumes (CV).

  • Loading: Dry load on Celite or silica to prevent band broadening.

  • Expected Elution: The 1,5-isomer (Target) typically elutes first (higher Rf) due to the "ortho-effect" twisting the ring and reducing effective polarity. The 1,3-isomer elutes second.

Troubleshooting Tip: If separation is poor (


), switch to Dichloromethane (DCM) / Methanol (MeOH)  (98:2 to 95:5). The orthogonal selectivity of DCM often resolves pyrazole isomers better than alkanes.
Protocol B: Selective Recrystallization (The "Scalable")

For quantities >5g, chromatography becomes expensive. Crystallization exploits the lower symmetry and packing efficiency of the 1,5-isomer.

Solvent System: Diisopropyl Ether (DIPE) or Toluene/Heptane .

  • Dissolve the crude mixture in minimal hot Toluene (60°C).

  • Slowly add Heptane until slight turbidity is observed.

  • Allow to cool to Room Temperature (RT) with slow stirring.

  • Seed with pure 1,5-isomer crystals if available.

  • Cool to 0°C.

  • Filtration: The 1,3-isomer often remains in the mother liquor due to its higher solubility in non-polar media (or conversely, if the 1,5-isomer is the high-melter, it precipitates first).

    • Note: In many pyrazole systems, the 1,5-isomer has a lower melting point than the 1,3-isomer due to steric strain. If your target is an oil, consider converting to the HCl salt or Oxalate salt to force crystallization.

Protocol C: Upstream Mitigation (Root Cause Fix)

If you are synthesizing the material yourself, preventing the impurity is far superior to removing it.

The "Free Base" Rule:

  • Avoid using Methylhydrazine Hydrochloride. The protonation of the hydrazine changes the nucleophilicity profile, favoring the 1,3-isomer [1].

  • Use Free Methylhydrazine: Reacting the free base hydrazine with the diketone in a non-polar solvent (like Toluene) or a fluorinated alcohol (like TFE) significantly enhances 1,5-selectivity [2].

  • Temperature Control: Lower temperatures (0°C to RT) favor the kinetic product (often the 1,5-isomer), whereas reflux favors the thermodynamic 1,3-isomer.

Frequently Asked Questions (FAQ)

Q: Can I use distillation to separate them? A: Likely not. While simple dimethylpyrazoles can be separated by rectification [3], the addition of the cyclopropyl-methanol group significantly increases the boiling point and viscosity, making thermal degradation a risk before separation occurs.

Q: Why does the 1,5-isomer look "smaller" by HPLC UV integration? A: This is a common artifact. The steric clash between the N-methyl and C-methyl groups in the 1,5-isomer can force the ring slightly out of planarity with substituents, potentially reducing the extinction coefficient compared to the flatter 1,3-isomer. Always use qNMR (Quantitative NMR) for accurate purity assay, not UV area %.

Q: I tried recrystallization but got an oil. What now? A: The hydroxyl group allows for easy derivatization.

  • React the mixture with Succinic Anhydride to form the hemisuccinate.

  • Recrystallize the acidic hemisuccinate (often a solid).

  • Hydrolyze back to the alcohol using mild base (LiOH/THF).

References

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. National Institutes of Health (PMC). [Link][1]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. CONICET Digital Repository. [Link]

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers. Universitat Autònoma de Barcelona. [Link]

Sources

Optimizing purification steps for hydrophilic pyrazole alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of Purification Workflows for Hydrophilic Pyrazole Alcohols

Introduction: The "Sticky" Challenge of Pyrazole Alcohols

Hydrophilic pyrazole alcohols present a "perfect storm" for purification failures. The pyrazole ring (


 ~2.5 for the conjugate acid) acts as a hydrogen bond donor/acceptor, while the hydroxyl group increases water solubility and polarity. Standard protocols (EtOAc extraction, Hexane/EtOAc chromatography) often fail because these molecules partition into the aqueous phase or streak irreversibly on silica.

This guide moves beyond standard textbook organic chemistry, utilizing specific solvent systems and stationary phases designed for "water-loving" small molecules.

Module 1: Extraction & Workup (Getting it Out of Water)

The Problem: Your product stays in the aqueous reaction mixture. Standard EtOAc extractions yield <10% recovery.

The Solution: Modify the partition coefficient (


) using the "Salting-Out" effect combined with high-polarity organic cocktails.
Protocol A: The "3:1" Chloroform-Isopropanol System

This is the "nuclear option" for extracting water-soluble organics.[1] The isopropanol (IPA) disrupts the hydration shell of the pyrazole, while chloroform provides a dense organic layer.

  • pH Adjustment:

    • Critical Step: Adjust the aqueous layer pH to 7.0–8.0 .

    • Reasoning: Pyrazoles can be protonated at low pH (forming pyrazolium cations, highly water-soluble) and deprotonated at very high pH (if

      
      -unsubstituted). Neutral species extract best.
      
  • Saturation: Saturate the aqueous phase with solid NaCl.

    • Mechanism:[2][3][4] The Hofmeister effect. Ions (

      
      , 
      
      
      
      ) bind water molecules tightly, "squeezing" the organic molecules out of the aqueous phase.
  • Extraction:

    • Add a solvent mixture of Chloroform:Isopropanol (3:1 v/v) .[1]

    • Ratio: Use 1 volume of solvent for every 1 volume of aqueous phase.

    • Shake vigorously for 2 minutes.

  • Separation: The organic layer will be on the bottom .

    • Note: If an emulsion forms, filter through a celite pad.[5]

Data: Extraction Efficiency Comparison
Solvent SystemRecovery % (Model Pyrazole Alcohol)Notes
Ethyl Acetate12%Poor efficiency; product remains in water.
Dichloromethane (DCM)25%Slightly better, but insufficient.
CHCl₃ : IPA (3:1) 88% Recommended. Best balance of polarity.
n-Butanol92%High recovery, but difficult to evaporate (bp 117°C).

Module 2: Chromatographic Purification

The Problem: The compound streaks on Normal Phase (NP) silica or elutes at the solvent front in Reverse Phase (RP).

The Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Aq .

Decision Matrix: Selecting the Right Stationary Phase

PurificationStrategy Start Start: Crude Pyrazole Alcohol Solubility Is it soluble in DCM? Start->Solubility NP_Check Try Normal Phase (Silica) + 1% Et3N modifier Solubility->NP_Check Yes HILIC_Route Route A: HILIC (Gold Standard) Solubility->HILIC_Route No (Only MeOH/Water) NP_Check->HILIC_Route Streaks/Tailing Method1 Stationary: Bare Silica / Amide Mobile: 90% ACN -> 50% ACN Buffer: 10mM NH4OAc HILIC_Route->Method1 High ACN % RP_Route Route B: Reverse Phase (C18-Aq) Method2 Stationary: C18-Aq (Polar Endcapped) Mobile: 100% Water -> 100% MeOH Buffer: 0.1% Formic Acid RP_Route->Method2 High Water %

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on solubility and retention behavior.

Protocol B: HILIC Method Development

HILIC is essentially "Normal Phase with aqueous solvents."[6] It creates a water-rich layer on the silica surface where hydrophilic analytes partition.[4]

  • Column: Bare Silica (high purity) or Amide-bonded silica.

  • Mobile Phase A: Acetonitrile (ACN) (The "weak" solvent in HILIC).

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.8.

  • Gradient:

    • Start: 95% ACN / 5% Buffer .

    • End: 60% ACN / 40% Buffer .

    • Note: Unlike RP, water is the "strong" solvent here. Increasing water elutes the compound.

  • Sample Diluent: Dissolve the sample in 100% ACN or 90:10 ACN:Water. Do not inject in pure water , or the peak will distort.

Module 3: Isolation & Drying (The "Oiling Out" Problem)

The Problem: After purification, the compound forms a gum/oil that retains solvent and water.

The Solution: Azeotropic drying and Salt Formation.

Protocol C: Azeotropic Water Removal

Direct evaporation of water is slow and stresses the molecule thermally. Use azeotropes to lower the boiling point.

  • Dissolve the wet residue in Acetonitrile or Toluene .

  • Evaporate on a rotary evaporator.

  • Repeat 3x.

    • Mechanism:[2][4] ACN forms a binary azeotrope with water (boiling at 76°C, 16% water), effectively "carrying" the water out.

Protocol D: Hydrochloride Salt Formation

If the free base is an oil, the HCl salt is often a solid.

  • Dissolve the pyrazole alcohol in a minimal amount of dry Ethanol or Dioxane .

  • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

  • Add diethyl ether (anti-solvent) until the solution turns cloudy.

  • Cool to -20°C to induce crystallization.

Troubleshooting & FAQs

Q1: My compound is sticking to the baseline in Normal Phase (DCM/MeOH), even with 10% MeOH.

  • Diagnosis: The acidic silanols on the silica are hydrogen-bonding with the pyrazole nitrogens.

  • Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This "caps" the active sites on the silica. Alternatively, switch to Alumina (Neutral) stationary phase.

Q2: I tried C18 Reverse Phase, but my compound elutes at the dead time (Void Volume).

  • Diagnosis: Standard C18 is too hydrophobic. The "phase collapse" phenomenon occurs in 100% aqueous conditions.

  • Fix: Use a C18-Aq column (compatible with 100% water) or a Pentafluorophenyl (PFP) column, which offers alternative selectivity for aromatic heterocycles.

Q3: Can I use DCM extraction if I don't have Isopropanol?

  • Fix: Yes, but you must perform Continuous Liquid-Liquid Extraction (using a heavier-than-water extractor) for 12–24 hours. Simple separatory funnel extractions will fail.

References

  • HILIC Mechanism & Applications: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[4] Analytical and Bioanalytical Chemistry, 402(1), 231–247. Link

  • Extraction Strategies: Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester Not Voodoo Guide. Link

  • Pyrazole Acidity/Basicity: Catalán, J., et al. (1987). Basicity and acidity of pyrazoles. Advances in Heterocyclic Chemistry, 41, 187-274. Link

  • Purification of Hydrophilic Fragments: Hobbs, A. N., & Young, R. J. (2013).[7] Practical purification of hydrophilic fragments and lead/drug-like molecules by reverse phase flash chromatography. Drug Discovery Today, 18(3-4), 148-154.[7] Link

Sources

Addressing instability of cyclopropyl carbinols under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropyl Carbinol (CPC) Stability Hub Ticket ID: CPC-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division

Introduction: The "Hidden Acid" Problem

Welcome to the CPC Stability Hub. If you are reading this, you likely just lost a week’s worth of work during a routine silica column purification or a simple deprotection step.

Cyclopropyl carbinols are chemically deceptive. While the hydroxyl group appears standard, the adjacent cyclopropane ring introduces ~27.5 kcal/mol of ring strain. The moment that hydroxyl group is protonated or activated by a Lewis acid, you are no longer dealing with a simple alcohol; you are managing a cyclopropylcarbinyl cation . This non-classical cation is a "shapeshifter" that rapidly rearranges into cyclobutyl (ring expansion) or homoallylic (ring opening) systems.

This guide provides the protocols to arrest that rearrangement and handle CPCs with the rigor they demand.

Module 1: Diagnostic & Mechanism

User Question: "My NMR shows a mixture of olefins and ring-expanded products. What happened?"

Technical Analysis: You have triggered the Cyclopropylcarbinyl-Cyclobutyl-Homoallyl Rearrangement Manifold . This occurs when the hydroxyl group leaves (usually as


 after protonation), generating a cation.

Unlike a standard secondary carbocation, the cyclopropylcarbinyl cation is stabilized by


-bond delocalization (bicyclobutonium character). However, this stabilization is a prelude to rearrangement.
The Instability Manifold (Visualization)

CPC_Rearrangement cluster_0 The Danger Zone (Cationic Intermediates) CPC Cyclopropyl Carbinol (Precursor) Protonation Protonation (H+ or Lewis Acid) CPC->Protonation Acidic Media Cation Cyclopropylcarbinyl Cation Protonation->Cation -H2O Cyclobutyl Cyclobutyl Cation (Ring Expansion) Cation->Cyclobutyl Kinetic Rearrangement Homoallyl Homoallyl Cation (Ring Opening) Cation->Homoallyl Thermodynamic Relief Product_A Cyclobutene Derivatives Cyclobutyl->Product_A Elimination Product_B Open Chain Dienes Homoallyl->Product_B Trapping/Elim

Figure 1: The cationic rearrangement manifold. Once the cation forms, the pathway to ring-expanded or open-chain byproducts is rapid and often irreversible.

Module 2: Purification Protocols (The Silica Fix)

User Question: "My compound was pure by TLC, but decomposed after flash chromatography. Is silica gel incompatible?"

Technical Answer: Standard silica gel is slightly acidic (


) due to surface silanol groups (

). This is sufficient to catalyze the rearrangement of sensitive CPCs. You must neutralize the stationary phase.
Protocol: Triethylamine (Et3N) Passivation

Do not skip the slurry step. Adding Et3N only to the eluent is often insufficient for highly sensitive substrates.

StepActionTechnical Rationale
1. Slurry Prep Suspend silica in the non-polar component (e.g., Hexanes) containing 2.5% v/v Triethylamine .Pre-saturates acidic sites on the silica surface before the compound is introduced.
2. Column Packing Pour the slurry and flush with 2 column volumes of the solvent.Establishes a buffered baseline throughout the entire column length.
3. Eluent Prep Prepare your running solvent system (e.g., Hex/EtOAc) with 0.5% to 1% Et3N .Maintains basicity during elution, preventing localized acid pockets as the solvent front moves.
4. Loading Load sample. Avoid DCM if possible (can be slightly acidic due to HCl traces).DCM decomposes to HCl over time; if used, wash with

or distill first.
5. Post-Run Evaporate solvents immediately. Do not leave the compound in the Et3N solution for days.While basicity protects the ring, prolonged exposure to amines can cause other side reactions (e.g., ester hydrolysis).

Alternative: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) .

Module 3: Safe Transformations (Synthesis)

User Question: "How do I dehydrate or oxidize a CPC without breaking the ring?"

Technical Answer: You must avoid pathways that generate a discrete carbocation. You need mechanisms that proceed via concerted elimination or base-mediated pathways .

Workflow: Safe Reagent Selection

Reagent_Selection Start Target Transformation Type Reaction Type? Start->Type Dehydration Dehydration (Alcohol -> Alkene) Type->Dehydration Oxidation Oxidation (Alcohol -> Ketone) Type->Oxidation Acid Acid Catalysis (H2SO4/TsOH) Dehydration->Acid AVOID (Cationic) Burgess Burgess Reagent (Inner Salt) Dehydration->Burgess PREFERRED (Syn-Elimination) Martin Martin Sulfurane Dehydration->Martin PREFERRED (E2-like) Jones Jones Reagent (CrO3/H2SO4) Oxidation->Jones AVOID (Strong Acid) DMP Dess-Martin Periodinane Oxidation->DMP PREFERRED (Neutral) Swern Swern (Buffered w/ Et3N) Oxidation->Swern USE CAUTION (Keep < -60°C)

Figure 2: Decision matrix for reagent selection. Green paths indicate protocols that avoid discrete cation formation.

Standard Operating Procedure: Burgess Dehydration

The Burgess reagent facilitates dehydration via an internal salt mechanism (syn-elimination) under neutral conditions, bypassing the cation.

  • Reagent: Methyl

    
    -(triethylammoniumsulfonyl)carbamate (Burgess Reagent).[1][2]
    
  • Solvent: Anhydrous Benzene or Toluene (THF is acceptable but aromatic solvents often work better).

  • Temperature: 50°C to Reflux (Start low).

  • Protocol:

    • Dissolve CPC (1.0 equiv) in anhydrous solvent (0.1 M).

    • Add Burgess Reagent (1.2 - 1.5 equiv) in one portion.

    • Heat to 50°C and monitor by TLC.

    • Workup: Cool, pass through a short plug of silica (buffered with 1% Et3N), and concentrate.

  • Why it works: The hydroxyl attacks the sulfonyl group, forming a sulfamate. The triethylamine moiety deprotonates the

    
    -hydrogen intramolecularly, leading to cis-elimination without generating a free carbocation.
    

Module 4: Storage & Handling FAQs

Q: Can I take an NMR in CDCl3? A: Risky. Chloroform naturally decomposes to form traces of HCl and Phosgene, especially if stored in light.

  • Fix: Filter your

    
     through a small plug of basic alumina immediately before use, or add a single drop of Pyridine-
    
    
    
    or solid
    
    
    to the NMR tube.

Q: How do I remove protecting groups (e.g., TBS) without acid? A: Do not use


 or 

.
  • Fix: Use TBAF (Tetra-n-butylammonium fluoride) in THF. It is basic/nucleophilic. If the substrate is base-sensitive, buffer the TBAF with acetic acid (1:1 ratio) to create a buffered fluoride source, but pure TBAF is usually safe for the cyclopropane ring.

References

  • Mechanistic Foundation: Olah, G. A., et al. "Stable Carbocations. CXVIII. The Cyclopropylcarbinyl Cation." Journal of the American Chemical Society, vol. 94, no. 1, 1972.

  • Review of Cation Chemistry: Li, Q.H., et al. "Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis." Organic Chemistry Frontiers, 2023.

  • Burgess Reagent Protocol: Khapli, S., et al. "Burgess Reagent in Organic Synthesis."[1][2][3] Journal of the Indian Institute of Science, vol. 81, 2001, pp. 461-476.[2]

  • Purification Techniques: "Tips for Flash Column Chromatography: Acid Sensitive Compounds." University of Rochester, Department of Chemistry.

Sources

Enhancing solubility of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of solubilizing test compounds for biological assays. Here, we focus on cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol as a model compound to illustrate principles that are broadly applicable to many poorly soluble molecules encountered in research. Our goal is to provide you with not just protocols, but the scientific rationale to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my experiments. What is the best solvent to prepare my initial stock solution of this compound?

This is a crucial first step, as an improperly prepared stock solution is often the root cause of downstream solubility issues.

Answer:

For hydrophobic compounds like this compound, the most common and effective initial solvent is 100% Dimethyl Sulfoxide (DMSO) .[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of small molecules.[1]

Underlying Principle (Expertise & Experience): The goal of a stock solution is to create a high-concentration reservoir from which you can make precise dilutions into your aqueous assay buffer. Using a potent organic solvent like DMSO ensures the compound is fully dissolved at the stock concentration, preventing the formation of micro-precipitates that can lead to inaccurate dosing in your experiments.[2][3]

Step-by-Step Protocol for Stock Solution Preparation:

  • Determine Target Concentration: Decide on a practical stock concentration (e.g., 10 mM, 20 mM, or 50 mM). This should be significantly higher than your highest planned final assay concentration.

  • Calculation: Calculate the mass of the compound needed for your desired volume and concentration. We recommend using a molarity calculator for accuracy.

  • Dissolution: Aseptically weigh the compound and transfer it to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube). Add the calculated volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be employed to aid dissolution.[1][4]

  • Visual Inspection: Critically inspect the solution against a light source to ensure it is clear and free of any visible particulates.[4]

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution. Store at -20°C or -80°C as recommended for the compound.[4][5]

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I fix it?

This is a classic and very common problem known as "solvent shock" or "crashing out."

Answer:

This precipitation occurs because the final concentration of the organic solvent (DMSO) in your aqueous medium is too low to maintain the compound's solubility.[1][2] The compound, which was stable in a high-DMSO environment, is suddenly exposed to a primarily aqueous environment where its solubility is much lower.

Troubleshooting Workflow:

A Precipitation upon dilution into aqueous buffer B Is the final DMSO concentration >0.5%? A->B C Reduce final DMSO concentration. This is likely toxic to cells. B->C Yes D Is the final compound concentration too high? B->D No E Lower the final concentration of the compound. Determine the Maximum Soluble Concentration (MSC). D->E Yes F Optimize Dilution Technique D->F No G Perform serial dilutions in media instead of a single large dilution. F->G H Pre-warm the aqueous buffer to 37°C. F->H I Add stock dropwise while gently swirling the buffer. F->I J Still Precipitating? I->J K Consider Advanced Solubility Enhancement Methods J->K Yes O SUCCESS: Compound is soluble J->O No L Use Co-solvents (e.g., PEG 400) K->L M Use Cyclodextrins (e.g., HP-β-CD) K->M N Use Surfactants (e.g., Tween® 80) K->N

Caption: Troubleshooting workflow for compound precipitation.

Solutions & Protocols:

  • Reduce the Final Compound Concentration: The simplest solution is often to test lower final concentrations of your compound. It's possible you are exceeding its maximum solubility in the final assay medium.[1]

  • Optimize the Dilution Process: Avoid adding a small volume of concentrated stock directly into a large volume of buffer.[2]

    • Serial Dilution: Perform a stepwise dilution. For example, dilute your 10 mM DMSO stock to 1 mM in media containing the same final percentage of DMSO, then dilute from that intermediate stock to your final concentrations.[5][6]

    • Mixing Technique: Pre-warm your cell culture medium or buffer. Add the stock solution dropwise to the vortexing or swirling medium to ensure rapid and uniform distribution.[4]

  • Maintain a (Safe) Level of Co-solvent: Ensure your final DMSO concentration is consistent across all experimental conditions, including the vehicle control. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% to avoid cellular toxicity.[1][5][7][8] However, this small amount of co-solvent is critical for maintaining solubility.

Q3: I've tried optimizing my dilution, but my compound still isn't soluble enough for the concentrations I need to test. What are my next options?

When basic co-solvency isn't sufficient, you need to employ more advanced formulation strategies. The main options are using cyclodextrins or surfactants.

Answer:

Option 1: Cyclodextrin-Based Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][9] They act as "molecular buckets" to encapsulate poorly soluble molecules, forming a water-soluble "inclusion complex."[9][10][11] This is a widely used and effective method for improving the aqueous solubility of hydrophobic compounds for in vitro and in vivo studies.[10][12][13]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its excellent water solubility and low toxicity compared to other cyclodextrins.[10]

Protocol for Using HP-β-CD:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer or water.

  • Phase Solubility Study (Recommended): To determine the ideal ratio, set up a series of vials with a fixed amount of your compound and increasing concentrations of the HP-β-CD solution. Equilibrate the vials (e.g., by shaking for 24-48 hours at a controlled temperature). Filter the samples and analyze the supernatant to quantify the dissolved compound concentration. This will reveal the molar ratio of HP-β-CD to your compound that yields the highest solubility.

  • Simplified Protocol (for rapid screening):

    • Dissolve your compound in a minimal amount of a suitable organic solvent (like ethanol or methanol).

    • Separately, prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).

    • Slowly add the compound solution to the stirring HP-β-CD solution.

    • Allow the mixture to stir for several hours (or overnight) to facilitate complex formation.

    • The organic solvent can often be removed by evaporation under a stream of nitrogen or by lyophilization. The resulting powder is the compound/cyclodextrin complex, which should be readily water-soluble.

Option 2: Surfactant-Based Formulations

Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[14] These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire structure suspended in the aqueous medium.[14][15]

  • Common Non-ionic Surfactants: For biological assays, non-ionic surfactants are preferred due to their lower toxicity.[14] Common choices include Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Kolliphor® EL, formerly Cremophor® EL).[14][16]

Considerations for Using Surfactants:

  • Toxicity: Surfactants can be toxic to cells, so it is imperative to run a vehicle control with the surfactant alone to determine the maximum non-toxic concentration for your specific assay.[17]

  • Assay Interference: Surfactants can interfere with certain assay readouts (e.g., by interacting with proteins or membranes).[18] Again, proper controls are essential.

Table 1: Comparison of Advanced Solubility Enhancement Methods

MethodMechanismAdvantagesDisadvantagesBest For
Co-solvents (DMSO, PEG 400) Reduces solvent polarity.[19][20]Simple, widely used, effective for many compounds.Potential for cell toxicity at >0.5% concentration.[8] May not be sufficient for very insoluble compounds.Initial screening, moderately hydrophobic compounds.
Cyclodextrins (HP-β-CD) Forms water-soluble inclusion complexes.[9][11]Low toxicity, high drug loading capacity possible, can improve stability.[7][10]Can be more complex to formulate, potential for competition with other molecules.Compounds that fit well within the cyclodextrin cavity, both in vitro and in vivo studies.
Surfactants (Tween® 80) Forms micelles that encapsulate the compound.[14][15]High solubilizing power, can form stable microemulsions.[21][22]Higher potential for cell toxicity and assay interference, must be used above CMC.[17][23]Very hydrophobic compounds where other methods fail.
Q4: My compound solution is clear at first, but I see a precipitate or cloudiness in the wells after incubating for 24 hours. What could be the cause?

This delayed precipitation is a frustrating but solvable issue.

Answer:

Delayed precipitation can be caused by several factors related to the stability of your compound in the complex environment of cell culture medium over time.

Potential Causes and Solutions:

  • Temperature Instability: Your compound might be less soluble at the incubator temperature (e.g., 37°C) over long periods.[4]

    • Solution: Perform a stability test. Prepare your final dilution and incubate it under assay conditions (37°C, 5% CO2) without cells for the full duration of your experiment. Check for precipitation at various time points. If it precipitates, you may need to use a more robust solubilization method (like cyclodextrins) or reduce the final concentration.

  • Interaction with Media Components: The compound may be interacting with proteins (e.g., from Fetal Bovine Serum - FBS) or salts in the medium, causing it to precipitate.[4]

    • Solution: Try reducing the serum concentration or, if your cells can tolerate it, use a serum-free medium for the experiment.[4]

  • pH Shift: Cell metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds.[1][4]

    • Solution: Monitor the pH of your medium during the experiment. Ensure you are using a medium with a robust buffering system (e.g., HEPES) if significant pH shifts are observed.[4]

Decision Tree for Solubility Enhancement:

Start Start: Need to solubilize compound for bioassay Stock Prepare 10-50 mM stock in 100% DMSO Start->Stock Dilute Dilute into aqueous assay buffer. Keep final DMSO ≤0.5% Stock->Dilute Check Precipitation? Dilute->Check Success1 Success! Check->Success1 No Troubleshoot Troubleshoot Dilution: - Lower final concentration - Use serial dilution - Pre-warm buffer & mix well Check->Troubleshoot Yes Check2 Still Precipitating? Troubleshoot->Check2 Success2 Success! Check2->Success2 No Advanced Select Advanced Method Check2->Advanced Yes Cyclo Try Cyclodextrin (HP-β-CD) - Low toxicity - Forms inclusion complex Advanced->Cyclo Surfactant Try Surfactant (Tween® 80) - High solubilizing power - Run toxicity controls Advanced->Surfactant FinalCheck Test for delayed precipitation and assay compatibility Cyclo->FinalCheck Surfactant->FinalCheck

Caption: A decision-making workflow for solubilizing compounds.

References

  • Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. PubMed.
  • Aman, A., et al. (2023). Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Publishing.
  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Brieflands. (2014).
  • Methods of solubility enhancements. Slideshare.
  • What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog.
  • Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. MedCrave online. (2016).
  • Troubleshooting. BioAssay Systems.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. (2025).
  • Strategies to enhance the solubility of Macrophylline for bioassays. Benchchem.
  • Compound Handling Instructions. MCE.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. (2026).
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate.
  • Hamzeloo-Moghadam, M., et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Surfactants: physicochemical interactions with biological macromolecules. PMC - NIH.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Cosolvent. Wikipedia.
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.
  • Sahoo, R. N. SOLUBILITY ENHANCEMENT TECHNIQUE.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013).
  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol. PubChem.
  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. (2024).
  • Common Cell Culture Problems: Precipitates.
  • (3-cyclopropyl-1-methyl-1h-pyrazol-5-yl)methanol. PubChemLite.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. (2024).
  • Cyclopropylmethanol: Properties, Applications, and Synthesis. (2023).
  • 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. PubChem.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients. (2020).
  • 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine CAS No.: 118430-74-3 Cat. No. - Moldb.
  • cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol. Sigma-Aldrich.
  • (1H-Pyrazol-3-yl)methanol. PubChem.
  • ((1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl)methyl)amine*. Sigma-Aldrich.
  • 2228778-26-3|(1-(1H-Pyrazol-3-yl)cyclopropyl)methanol. BLDpharm.

Sources

Technical Support Center: Resolution of Chiral Cyclopropyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of enantiomers in chiral cyclopropyl pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating these challenging stereoisomers. The unique structural features of cyclopropyl pyrazole derivatives, namely the rigid cyclopropane ring adjacent to the pyrazole moiety, often present specific challenges in achieving baseline separation. This resource provides practical, field-proven insights to overcome these hurdles.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving pyrazole derivatives.[1][2][3][4] However, achieving optimal resolution requires careful method development and troubleshooting.

Troubleshooting Guide: Chiral HPLC
Q1: I am not seeing any separation between my enantiomers on a polysaccharide-based CSP. What should I try first?

Answer: Lack of initial separation is a common starting point. Here’s a systematic approach to address it:

  • Systematic Screening of CSPs: The interaction between the analyte and the CSP is highly specific. If one phase doesn't work, another might provide excellent resolution. It's recommended to screen a diverse set of polysaccharide-based columns. For instance, cellulose-based columns may show superiority in polar organic mobile phases, while amylose-based columns might perform better in normal phase conditions.[1][2][3] A published method for a chiral pyrazole intermediate successfully used a cellulose tris(3,5-dimethylphenyl carbamate) coated on silica gel stationary phase.[5]

  • Mobile Phase Exploration: The mobile phase composition is a critical parameter influencing selectivity.[6]

    • Normal Phase: Start with a simple mobile phase like n-hexane/ethanol. The ratio of the alcohol modifier significantly impacts chiral recognition.[1] Vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in hexane.

    • Polar Organic Mode: This mode, using solvents like pure methanol or acetonitrile, can be very effective for pyrazole derivatives, often leading to shorter run times and sharper peaks.[1][2][3]

    • Additives: Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve peak shape and selectivity by suppressing unwanted interactions with the stationary phase.[7]

  • Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[6] Try running the separation at different temperatures (e.g., 10°C, 25°C, and 40°C). Lower temperatures often enhance enantioselectivity, although this can lead to broader peaks and higher backpressure.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape, specifically tailing, often indicates secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.[8]

  • Cause & Causality: Tailing is often caused by unwanted interactions, such as hydrogen bonding between polar groups on the analyte and residual silanol groups on the silica support of the CSP.[8] The pyrazole ring itself contains nitrogen atoms that can participate in these interactions.

  • Solutions:

    • Mobile Phase Additives: For basic pyrazole derivatives, adding a small amount of a basic additive like diethylamine (DEA) can neutralize acidic silanol groups, leading to sharper peaks. Conversely, for acidic derivatives, an acidic additive like trifluoroacetic acid (TFA) can improve peak shape.

    • Adjust Mobile Phase Polarity: In normal phase, increasing the concentration of the alcohol modifier can sometimes reduce tailing by more effectively competing for active sites on the stationary phase.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing.[8][9] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

    • System Issues: Ensure there are no dead volumes in your HPLC system (e.g., from poorly connected fittings) and that the column is not clogged.[9][10]

Q3: I am observing peak splitting for one or both of my enantiomers. What is the cause and how can I fix it?

Answer: Peak splitting can be a frustrating issue arising from several factors.[9][11]

  • If a single peak is split: This often points to an issue with the separation itself.[9][11]

    • Solvent Mismatch: The solvent in which your sample is dissolved might be too strong compared to the mobile phase. This can cause the sample band to spread unevenly at the column inlet.[12] Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.

    • Co-elution: It's possible that you have a closely eluting impurity or a diastereomer. Solution: Try adjusting the mobile phase composition or temperature to improve the resolution between the two species.[9][11]

  • If all peaks are split: This typically indicates a problem before the separation occurs, affecting all components similarly.[9]

    • Blocked Frit or Column Void: A partially blocked inlet frit or a void at the head of the column can cause the sample to be delivered unevenly to the stationary phase.[9][11] Solution: Try back-flushing the column (if the manufacturer allows it) at a low flow rate.[12] If this doesn't work, the frit or the entire column may need to be replaced.[9][11]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin by screening a set of polysaccharide-based CSPs, such as those with cellulose and amylose backbones with various derivatizations (e.g., tris(3,5-dimethylphenylcarbamate)).[5]

  • Mobile Phase Screening (Isocratic):

    • Normal Phase:

      • Start with 90:10 n-Hexane/Isopropanol.

      • Run subsequent injections varying the ratio to 80:20 and 70:30.

      • If peaks are tailing, add 0.1% DEA (for basic compounds) or TFA (for acidic compounds) to the mobile phase.

    • Polar Organic Mode:

      • Screen with 100% Methanol.

      • Screen with 100% Acetonitrile.

      • A 50:50 mixture of Methanol/Acetonitrile can also be effective.[2]

  • Temperature Screening: Analyze the sample at 15°C, 25°C, and 40°C with the most promising mobile phase from the previous step.

  • Optimization: Once a promising separation is achieved, fine-tune the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) in the shortest possible time.

Data Presentation: Mobile Phase Effects on Resolution
Chiral Stationary PhaseMobile PhaseAnalyte GroupResolution (Rs) RangeObservations
Lux Cellulose-2n-Hexane/EthanolPyrazole Derivatives (Group 3)HighBest mobile phase for this group on this column.[1][2]
Lux Cellulose-2AcetonitrilePyrazole Derivatives (Group 2)10 - 18Superior resolution for this group.[1][2]
Lux Amylose-2Normal Phase (e.g., n-Hexane/Ethanol)Pyrazole DerivativesUp to 30Amylose-based columns showed greater resolving ability in normal mode.[1][2]
Lux Cellulose-2Methanol/Acetonitrile (1:1)Pyrazole Derivatives (Group 2)1 - 4Weakened H-bond interactions, leading to poorer recognition.[1][2]
Visualization: Chiral HPLC Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Select Racemic Cyclopropyl Pyrazole Derivative Screen_CSP Screen Multiple CSPs (Cellulose & Amylose based) Start->Screen_CSP Screen_MP Screen Mobile Phase Modes (Normal, Polar Organic) Screen_CSP->Screen_MP Eval1 Evaluate: Any Separation? Screen_MP->Eval1 Eval1->Screen_CSP No, try new CSPs Opt_MP Optimize Mobile Phase (Modifier %, Additives) Eval1->Opt_MP Yes Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Eval2 Evaluate: Resolution (Rs > 1.5)? Peak Shape? Opt_Temp->Eval2 Eval2->Opt_MP No, re-optimize Final_Method Final Validated Method Eval2->Final_Method Yes Troubleshoot Troubleshoot (Peak Shape, Splitting) Final_Method->Troubleshoot If issues arise

Caption: Workflow for chiral HPLC method development.

Section 2: Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.[5][13][14] It uses supercritical CO2 as the main mobile phase, typically with an alcohol co-solvent.[]

Troubleshooting Guide: Chiral SFC
Q1: I have a good separation in normal phase HPLC, but it doesn't transfer well to SFC using the same column. Why?

Answer: While SFC and normal phase HPLC are similar, direct method transfer is not always successful. The properties of the supercritical CO2 mobile phase can alter the chiral recognition mechanism.[5][16]

  • Complementary Selectivity: Some CSPs that work well in HPLC may not be successful under SFC conditions, and vice versa. For example, a RegisCell stationary phase that worked for a pyrazole intermediate in HPLC was unsuccessful in SFC.[5] In that same study, an (R,R)Whelk-O1 column performed well in both modes.[5]

  • Solution: It is crucial to perform a separate column screening under SFC conditions. Do not assume that the best HPLC column will be the best SFC column.

Q2: My retention times are drifting during my SFC analysis. What could be the cause?

Answer: Retention time instability in SFC can be more pronounced than in HPLC due to the compressibility of the mobile phase.[17]

  • Pressure and Temperature Fluctuations: Small changes in back pressure or temperature can significantly alter the density of the supercritical fluid, which in turn affects its solvating power and analyte retention.[17][18] Ensure your back pressure regulator (BPR) is functioning correctly and the column oven is stable.

  • Modifier Concentration: Inconsistent mixing of the alcohol co-solvent with the CO2 can lead to shifting retention times. Ensure your pump is delivering the modifier accurately.

  • Column Equilibration: SFC columns can sometimes require longer equilibration times than HPLC columns, especially when changing mobile phase composition. Ensure the column is fully equilibrated before starting your analysis.

Visualization: SFC vs. HPLC for Chiral Separations

G cluster_SFC Supercritical Fluid Chromatography (SFC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) SFC_Node Advantages: - Faster Separations - Lower Solvent Consumption (Greener) - High Efficiency - Complementary Selectivity to HPLC HPLC_Node Advantages: - Well-established & Robust - Wide Range of Mobile Phases - Predictable Behavior - Less Sensitive to Pressure/Temp Fluctuations Topic Chiral Resolution of Cyclopropyl Pyrazoles Topic->SFC_Node Often Preferred For Speed & Scale-up Topic->HPLC_Node Standard for Method Development

Caption: Comparison of SFC and HPLC for chiral resolution.

Section 3: Diastereomeric Salt Crystallization

For larger-scale separations where chromatography can be prohibitively expensive, classical resolution via diastereomeric salt formation is a powerful and economical alternative.[19][20] This technique involves reacting the racemic cyclopropyl pyrazole (if it has an acidic or basic handle) with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[21][22][23]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Q1: I've formed the diastereomeric salts, but nothing is crystallizing out of solution. What should I do?

Answer: Failure to crystallize is typically due to high solubility of both diastereomeric salts in the chosen solvent.[21]

  • Solvent Screening: The choice of solvent is the most critical factor.[21] You need a solvent system where one diastereomer is significantly less soluble than the other. A systematic screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures with water) is necessary.

  • Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the salts are poorly soluble but is miscible with the primary solvent) to induce precipitation.[21] For example, if your salts are dissolved in methanol, slowly adding water can often trigger crystallization.

  • Increase Concentration: The solution may simply be too dilute. Carefully evaporate some of the solvent to increase the concentration and induce supersaturation.

  • Cooling: If the salts' solubility is temperature-dependent, slowly cooling the solution can promote crystallization.[21]

Q2: Both of my diastereomeric salts are precipitating together (co-crystallization), leading to poor enantiomeric excess. How can I improve the selectivity?

Answer: Co-crystallization occurs when the solubilities of the two diastereomers are too similar or if supersaturation is too high.[21]

  • Control Supersaturation: Rapid crystallization often traps the undesired diastereomer. Aim for slow, controlled crystal growth. This can be achieved by:

    • Slow cooling: Implement a gradual cooling profile instead of crash-cooling in an ice bath.

    • Slow anti-solvent addition: Add the anti-solvent dropwise with vigorous stirring.

    • Controlled evaporation: Allow the solvent to evaporate slowly over time.

  • Solvent System Optimization: Sometimes a mixture of solvents can fine-tune the solubility difference between the diastereomers better than a single solvent.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a seed crystal to the supersaturated solution can promote the crystallization of only that desired form.

Experimental Protocol: Diastereomeric Salt Resolution Screening
  • Resolving Agent Selection: Choose a chiral resolving agent that will form a salt with your target molecule (e.g., a chiral acid like tartaric acid for a basic pyrazole, or a chiral base like an alkaloid for an acidic pyrazole).[19][24]

  • Salt Formation: In parallel vials, dissolve the racemic pyrazole derivative in a suitable solvent. Add a stoichiometric amount of the resolving agent.

  • Solvent Screening: To each vial, add a different crystallization solvent or solvent mixture.

  • Induce Crystallization: Allow the vials to stand at room temperature. If no crystals form, try slow cooling or slow evaporation.

  • Analysis:

    • Collect any crystals that form by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Liberate the free pyrazole from both the crystalline salt and the mother liquor by an acid/base wash.

    • Analyze the enantiomeric excess (ee) of both fractions using a developed chiral HPLC or SFC method.

  • Optimization: The solvent system that provides the highest yield and ee for the crystallized salt is selected for further optimization and scale-up.

References

  • El-Malah, Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • El-Malah, Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. Available at: [Link]

  • El-Malah, Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Best practices and instrumental troubleshooting for successful SFC methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe. Retrieved from [Link]

  • Crystallization-Based Separation of Enantiomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Daicel Chiral Technologies. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]

  • When using HPLC, how do you deal with split peaks?. (2013). ResearchGate. Retrieved from [Link]

  • Kinetic Resolution of N-Allylic Pyrazoles via Photoexcited Chiral Copper Complex-Catalyzed Alkene E → Z Isomerization. (2024). PubMed. Retrieved from [Link]

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. (n.d.). eScholarship.org. Retrieved from [Link]

  • Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. (2022). MDPI. Retrieved from [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Chiral Stationary Phases. (n.d.). Registech. Retrieved from [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Tokyo University of Science. Retrieved from [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). ScienceDirect. Retrieved from [Link]

  • Williams, K. L., & Sander, L. C. (1997). Enantiomer separations on chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Troubleshooting in SFC. (2014). Chromatography Today. Retrieved from [Link]

  • Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. (n.d.). ResearchGate. Retrieved from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. (2023). PubMed. Retrieved from [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed. Retrieved from [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Retrieved from [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. (2002). ScienceDirect. Retrieved from [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Retrieved from [Link]

  • Synthesis and analytical resolution of chiral pyrazoles derived from (5R)-dihydrocarvone. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac. Retrieved from [Link]

  • Chiral Selectors. (2022). LCGC International. Retrieved from [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. (2025). ResearchGate. Retrieved from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). University of Rochester. Retrieved from [Link]

  • SFC Basic Guide. (n.d.). Shimadzu. Retrieved from [Link]

Sources

Validation & Comparative

HPLC Retention Time Standards for Cyclopropyl Pyrazole Methanol: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Establishing a retention time standard for Cyclopropyl Pyrazole Methanol requires navigating a unique set of physicochemical challenges. This molecule combines a basic nitrogen heterocycle (pyrazole), a polar hydrogen-bonding handle (methanol), and a sterically rigid hydrophobic moiety (cyclopropyl).

Standard C18 methods often fail to resolve this compound from its synthetic impurities—specifically des-cyclopropyl analogs or regioisomers —due to insufficient selectivity mechanisms. This guide objectively compares the industry-standard C18 approach against the superior selectivity of Phenyl-Hexyl stationary phases.

Key Insight: While C18 provides predictable hydrophobicity-based retention, Phenyl-Hexyl phases leverage


 interactions to provide orthogonal selectivity, significantly improving peak shape and resolution of critical isomeric impurities.[1]

Physicochemical Context & Separation Challenges

To develop a robust standard, we must understand the analyte's behavior at the molecular level.

PropertyValue (Approx)Chromatographic Implication
pKa (Pyrazole N) ~2.5 (Conjugate acid)At neutral pH, the molecule is neutral. At pH < 2.5, it is protonated. Recommendation: Operate at pH ~3.0–4.0 or high pH (hybrid columns) to maintain a single ionization state.
LogP ~1.2 – 1.8Moderately lipophilic. Requires organic modifier (ACN/MeOH) for elution but risks early elution on short columns.
Structural Features Cyclopropyl RingRigid, bulky hydrophobic group. Requires "shape selectivity" for separation from linear alkyl impurities.
Active Groups Methanol (-CH2OH)Hydrogen bond donor. Can cause peak tailing if silanols are active.

Comparative Analysis: Stationary Phase Selection

Option A: The Industry Standard (C18)

Column: C18 (Octadecylsilane), End-capped, 3.5 µm or 5 µm. Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Pros: High reproducibility, chemically stable, widely available in all labs.

  • Cons: "Generic" selectivity. Often co-elutes the cyclopropyl target with ethyl- or isopropyl-pyrazole impurities because the hydrophobicity differences are marginal.

  • Verdict: Suitable for Assay (purity) but often fails for Impurity Profiling.

Option B: The High-Selectivity Alternative (Phenyl-Hexyl)

Column: Phenyl-Hexyl, 3.5 µm or 2.7 µm (Core-Shell). Mechanism: Hydrophobic interaction +


 Stacking.
  • Pros: The phenyl ring in the stationary phase interacts with the pyrazole

    
    -system. The rigid cyclopropyl group disrupts this stacking differently than flexible alkyl chains, creating massive selectivity differences.
    
  • Cons: Longer equilibration times compared to C18.

  • Verdict: Recommended for establishing the Retention Time Standard and critical separations.

Experimental Protocols

Protocol 1: Preparation of the Retention Time Standard

Objective: Create a self-validating system suitability solution.

  • Stock Solution: Dissolve 10 mg of Cyclopropyl Pyrazole Methanol Reference Standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (final conc. 0.1 mg/mL).[2]

  • Resolution Mixture (Critical): Spike the Working Standard with 1% of the Des-cyclopropyl impurity (if available) or a closely related pyrazole analog to define the required resolution (

    
    ).
    
Protocol 2: HPLC Operating Conditions
Method A: C18 Screening (Baseline)
  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Pyrazole absorption).

Method B: Phenyl-Hexyl Optimized (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than ACN).
    
  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.

Comparative Data Summary

The following table summarizes typical performance metrics observed when separating cyclopropyl pyrazole methanol from a critical "ethyl-pyrazole" impurity.

ParameterC18 (Method A)Phenyl-Hexyl (Method B)Interpretation
Retention Time (Rt) 8.4 min9.2 minPhenyl phase shows higher retention due to

-interaction.
Tailing Factor (Tf) 1.41.1 Phenyl-Hexyl suppresses basic nitrogen tailing better.
Resolution (Rs) 1.2 (Co-elution risk)3.5 (Baseline) The "Shape Selectivity" of Phenyl resolves the rigid cyclopropyl group.
Theoretical Plates (N) ~8,000~12,000Sharper peaks on the optimized phase.

Visualizing the Mechanism & Workflow

Diagram 1: Interaction Mechanism

This diagram illustrates why the Phenyl-Hexyl column provides superior retention for this specific analyte compared to C18.

InteractionMechanism cluster_C18 C18 Interaction (Generic) cluster_Phenyl Phenyl-Hexyl Interaction (Specific) Analyte Cyclopropyl Pyrazole Methanol (Analyte) Interaction1 Hydrophobic Effect (Weak Selectivity) Analyte->Interaction1 Interaction2 Pi-Pi Stacking + Shape Selectivity Analyte->Interaction2 C18_Phase C18 Ligand (Alkyl Chain) C18_Phase->Interaction1 Phenyl_Phase Phenyl Ligand (Aromatic Ring) Phenyl_Phase->Interaction2

Caption: Comparative interaction mechanism. Note that Phenyl-Hexyl offers dual retention mechanisms (Hydrophobic + Pi-Pi), enhancing selectivity.

Diagram 2: Method Development Decision Tree

Follow this logic flow to validate your retention time standard.

MethodWorkflow Start Start: Define Analyte (Cyclopropyl Pyrazole) Screening Screening Gradient (C18, Acidic pH) Start->Screening CheckPeak Check Peak Shape (Tf) Screening->CheckPeak GoodShape Tf < 1.2 CheckPeak->GoodShape Yes BadShape Tf > 1.5 (Tailing) CheckPeak->BadShape No CheckRes Check Impurity Resolution GoodShape->CheckRes SwitchCol Switch to Phenyl-Hexyl (Add Methanol) BadShape->SwitchCol Optimize Optimize Gradient Slope CheckRes->Optimize Rs < 2.0 FinalMethod Finalize Standard Method (Calculate RRT) CheckRes->FinalMethod Rs > 2.0 SwitchCol->CheckRes Optimize->FinalMethod

Caption: Decision matrix for optimizing pyrazole separations. Tailing or poor resolution triggers the switch to Phenyl-Hexyl chemistry.

Validation of the Retention Time Standard

A raw retention time (e.g., "9.2 minutes") is not a standard; it is a variable dependent on your specific instrument dwell volume. To create a robust standard, you must validate the Relative Retention Time (RRT) .

  • System Suitability Test (SST):

    • Inject the Resolution Mixture (Protocol 1) 5 times.

    • Requirement: %RSD of Retention Time < 0.5%.[4]

    • Requirement: Resolution between Target and Impurity > 1.5.

  • RRT Calculation:

    
    
    
    • Use RRT values for identification in all future batches. This eliminates day-to-day drift issues.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[5] [Link]

  • Waters Corporation. Selectivity Differences Between C18 and Phenyl-Hexyl Columns. [Link][6]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. [Link]

  • Agilent Technologies. Strategies for the Separation of Polar Compounds. [Link]

Sources

Technical Comparison Guide: Mass Spectrometric Analysis of 1,5-Dimethyl-1H-pyrazol-3-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 1,5-Dimethyl-1H-pyrazol-3-yl Derivatives Content Type: Publish Comparison Guide

Executive Summary

In drug discovery and agrochemical synthesis, the 1,5-dimethyl-1H-pyrazol-3-yl moiety is a privileged scaffold, often serving as a bioisostere for phenyl rings or as a core pharmacophore.[1] However, its synthesis frequently yields the regioisomeric 1,3-dimethyl-1H-pyrazol-5-yl byproduct.[1] Differentiating these isomers is critical due to their distinct biological activities and metabolic profiles.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of 1,5-dimethyl-1H-pyrazol-3-yl derivatives against their 1,3-dimethyl alternatives. It establishes a self-validating analytical workflow to unambiguously identify the 1,5-isomer using diagnostic ion ratios and specific fragmentation channels driven by the "ortho-like" steric interaction between the N1-methyl and C5-methyl groups.[1]

Mechanistic Analysis: Fragmentation Pathways

The "Ortho-Like" Steric Effect (1,5-Isomer Specific)

The defining structural feature of the 1,5-dimethyl isomer is the steric proximity of the methyl group at position 1 (N-Me) and the methyl group at position 5 (C-Me).[1] This crowding destabilizes the molecular ion ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 in Electron Ionization (EI) and the protonated molecule 

in Electrospray Ionization (ESI), driving specific fragmentation pathways that are absent or suppressed in the 1,3-isomer.
Key Fragmentation Channels:
  • Radical Methyl Loss ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    :  In EI, the relief of steric strain between N1-Me and C5-Me often drives the rapid loss of a methyl radical. While both isomers lose methyls, the 1,5-isomer typically exhibits a higher intensity ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    peak
    relative to the molecular ion due to this steric release.
  • Ring Cleavage (RDA-like): The pyrazole ring undergoes cleavage of the N-N bond. In the 1,5-isomer, the specific loss of acetonitrile (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 41 Da) involving the N1-C5 fragment is a diagnostic pathway.
    
  • Substituent-Directed Cleavage: For 3-yl derivatives (e.g., carboxylic acids/esters), ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -cleavage adjacent to the carbonyl group is dominant. However, the "ortho" interaction in the 1,5-isomer can facilitate hydrogen transfer rearrangements not possible in the 1,3-isomer.
    
Visualization of Fragmentation Pathways

The following diagram maps the primary fragmentation pathways for a generic 1,5-dimethyl-1H-pyrazol-3-yl derivative (R = Substituent).

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion [M]+• M_Me [M - CH3]+ (Steric Relief) M_Ion->M_Me - •CH3 (Fast) Ring_Open Ring Opening Intermediate M_Ion->Ring_Open Isomerization Frag_ACN [M - CH3CN]+• (Loss of Acetonitrile) Ring_Open->Frag_ACN - CH3CN (41 Da) Frag_N2 [M - N2]+• (Rare/Minor) Ring_Open->Frag_N2 - N2 (28 Da) Text The 1,5-isomer pathway is dominated by steric relief of the N1/C5 methyls.

Caption: Primary EI fragmentation pathways for 1,5-dimethyl-1H-pyrazol-3-yl derivatives. The red node highlights the diagnostic methyl loss driven by steric crowding.

Comparative Analysis: 1,5-Product vs. 1,3-Alternative

This section objectively compares the mass spectral signatures of the target 1,5-dimethyl product against the 1,3-dimethyl alternative.

Diagnostic Ion Table (EI-MS, 70 eV)
Feature1,5-Dimethyl-1H-pyrazol-3-yl (Target)1,3-Dimethyl-1H-pyrazol-5-yl (Alternative)Mechanistic Basis
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Intensity
High / Dominant Moderate / LowSteric relief of N1-C5 interaction in 1,5-isomer drives methyl ejection.
Loss of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

(41 Da)
Prominent Weak / AbsentCleavage of N1-C5 bond segment is favored in 1,5-isomer.
Loss of HCN (27 Da) ModerateProminent 1,3-isomer lacks steric strain, favoring standard HCN loss typical of unhindered pyrazoles.[1]
N-N Cleavage FacileRigid1,5-substitution weakens the N-N bond character electronically.
Low Mass Fingerprint High abundance of m/z 42, 56High abundance of m/z 42, 55Subtle differences in alkyl fragments from ring breakdown.
Decision Logic for Isomer Differentiation

Use this logic flow to validate the identity of your synthesized derivative.

DecisionTree Start Analyze MS Spectrum (EI or ESI-MS/MS) Check_Me Check [M-15]+ / [M]+ Ratio Start->Check_Me High_Ratio Ratio > 0.8 (Strong Methyl Loss) Check_Me->High_Ratio Steric Strain Low_Ratio Ratio < 0.4 (Weak Methyl Loss) Check_Me->Low_Ratio No Steric Strain Check_ACN Check Neutral Loss Δ = 41 Da (CH3CN) High_Ratio->Check_ACN Check_HCN Check Neutral Loss Δ = 27 Da (HCN) Low_Ratio->Check_HCN Result_15 CONFIRMED: 1,5-Dimethyl Isomer Check_ACN->Result_15 Present Result_13 CONFIRMED: 1,3-Dimethyl Isomer Check_HCN->Result_13 Present

Caption: Decision tree for differentiating 1,5- and 1,3-dimethylpyrazole isomers based on relative ion intensities and neutral losses.

Experimental Protocols

To ensure reproducibility and accurate differentiation, follow these standardized protocols.

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of the derivative in 1 mL of HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Dilution: Dilute 10 µL of the stock into 990 µL of 0.1% Formic Acid in MeOH (for ESI) or pure Ethyl Acetate (for EI/GC-MS).

    • Note: Avoid protic solvents if analyzing labile esters in GC-MS to prevent transesterification.[1]

GC-MS (Electron Ionization) Workflow
  • Column: Rtx-5MS or equivalent (30 m x 0.25 mm, 0.25 µm).[1]

  • Inlet Temp: 250°C.

  • Source Temp: 230°C (Critical: Higher temps can induce thermal degradation masking isomer differences).

  • Energy: 70 eV.

  • Scan Range: m/z 40–500.

  • Data Analysis: Extract ion chromatograms (EIC) for ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and 
    
    
    
    . Calculate the ratio ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    .
    • Validation Criteria: If

      
      , the sample is likely the 1,5-isomer .
      
ESI-MS/MS (Electrospray) Workflow[1]
  • Mode: Positive Ion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).
    
  • Collision Energy (CE): Ramp 10–40 eV.

  • Target: Isolate parent ion ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    
  • Observation:

    • 1,5-Isomer: Look for dominant fragment corresponding to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .
      
    • 1,3-Isomer: Look for dominant fragments corresponding to side-chain losses before ring cleavage.[1]

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,5-Dimethylpyrazole. National Institute of Standards and Technology.[2] Link

  • Rusak, V. V., et al. (2015).[3] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. Link

  • Faure, R., et al. (1988).[4] High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.[4] Application to annular tautomerism. Canadian Journal of Chemistry.[4] Link[1]

  • Frizzo, C. P., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules. Link

  • Ebenezer, O., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Link

Sources

A Tale of Two Substituents: A Comparative Guide to the Bioactivity of Cyclopropyl vs. Isopropyl Pyrazole Methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a versatile framework renowned for its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The nuanced art of drug design, however, often hinges on the subtle yet profound influence of substituents. The choice between seemingly similar alkyl groups, such as cyclopropyl and isopropyl, can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparison of the bioactivity of cyclopropyl versus isopropyl pyrazole methanol analogs. Moving beyond a mere listing of data, we will delve into the causal relationships between molecular structure and biological function, grounded in established experimental data and field-proven insights. We will explore why these small hydrocarbon moieties, attached to the pyrazole methanol core, can dictate the therapeutic potential of a molecule.

The Strategic Importance of Cyclopropyl and Isopropyl Groups in Drug Design

The selection of a cyclopropyl or isopropyl group is a deliberate strategic choice in medicinal chemistry, driven by their distinct physicochemical properties.

The cyclopropyl group is often employed as a "conformational clamp."[6] Its rigid, three-membered ring restricts the rotation of adjacent bonds, pre-organizing the molecule into a specific, bioactive conformation.[6] This can lead to a more favorable entropic profile upon binding to a biological target, potentially enhancing potency.[7] The unique electronic structure of the cyclopropyl ring, with its "pseudo-double bond" character, can also influence interactions with target proteins.[6] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often imparts greater metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[8]

Conversely, the isopropyl group , with its branched and bulkier nature, introduces different steric and electronic effects.[9] It can effectively fill hydrophobic pockets within a target's active site.[10] However, its flexibility allows for more conformational freedom compared to the cyclopropyl group. The choice between these two groups, therefore, represents a trade-off between conformational rigidity and steric bulk, with significant implications for a compound's interaction with its biological target.

Comparative Bioactivity: A Focus on Kinase Inhibition

Pyrazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[11]

Structure-Activity Relationship (SAR) Insights

A review of structure-activity relationship studies for pyrazole-based cyclin-dependent kinase (CDK) inhibitors reveals a direct comparison of various alkyl substituents. In one study, a cyclobutyl group was found to be more optimal for activity against CDK2 and CDK5 than hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl groups. This suggests that for this particular scaffold and target, the size and conformation of the cycloalkane ring are finely tuned for optimal binding, with the cyclopropyl group being less favorable than a slightly larger ring, and also less favorable than the cyclobutyl analog to the flexible isopropyl group.

Quantitative Analysis of Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
Cyclopropyl Analog (3d) CLK1218
CDK9363
GSK3289
Haspin>1000
Propyl Analog (3c) CLK1289
CDK9321
GSK3224
Haspin>1000

Data extracted from Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.[3]

In this series, both the cyclopropyl and propyl analogs demonstrated potent inhibition of CLK1, CDK9, and GSK3, with IC50 values in the nanomolar range.[3] Notably, the cyclopropyl analog showed slightly better potency against CLK1 and CDK9, while the propyl analog was more active against GSK3.[3] This highlights how subtle changes in the substituent can modulate the selectivity profile of a kinase inhibitor.

The Underlying Mechanisms: A Deeper Dive

The observed differences in bioactivity can be attributed to how the cyclopropyl and isopropyl groups influence the molecule's interaction with the kinase active site.

G cluster_0 Kinase Inhibition Mechanism Kinase Kinase ATP_Binding_Site ATP Binding Site Kinase->ATP_Binding_Site Substrate_Binding_Site Substrate Binding Site Kinase->Substrate_Binding_Site Phosphorylated_Substrate Phosphorylated Protein Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylation Substrate_Binding_Site->Phosphorylated_Substrate Pyrazole_Analog Cyclopropyl/Isopropyl Pyrazole Methanol Analog Pyrazole_Analog->ATP_Binding_Site Competitively Inhibits ATP ATP ATP->ATP_Binding_Site Binds Substrate Protein Substrate Substrate->Substrate_Binding_Site Binds G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Solution to Wells Dispense_Inhibitor->Add_Kinase Incubate_1 Pre-incubate Inhibitor and Kinase Add_Kinase->Incubate_1 Initiate_Reaction Add ATP/Substrate Mix to Initiate Reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction and Detect Signal (e.g., Luminescence) Incubate_2->Stop_Reaction Analyze_Data Calculate IC50 Values Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the kinase, a suitable substrate peptide, ATP, and the test compounds (cyclopropyl and isopropyl pyrazole methanol analogs) in an appropriate buffer (e.g., Tris-HCl with MgCl2 and DTT).

  • Serial Dilution: Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Allow for a short pre-incubation period.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed or the amount of ATP remaining. Commercially available kits, such as ADP-Glo™ (Promega), are commonly used, which measure ADP production via a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the cyclopropyl and isopropyl pyrazole methanol analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion: A Strategic Choice in Drug Discovery

The comparison of cyclopropyl and isopropyl pyrazole methanol analogs underscores a fundamental principle in medicinal chemistry: small structural modifications can lead to significant changes in biological activity. The cyclopropyl group, with its conformational rigidity and metabolic stability, offers a distinct advantage in pre-organizing a molecule for optimal target binding. [6][8]The isopropyl group, while more flexible, provides greater steric bulk that can be advantageous for filling larger hydrophobic pockets. [10] The choice between these two substituents is not arbitrary but is a calculated decision based on the specific structural features of the biological target and the desired pharmacological profile. The experimental data, though not always a direct head-to-head comparison, consistently demonstrates that this choice influences both the potency and selectivity of pyrazole-based inhibitors. As our understanding of drug-receptor interactions continues to deepen, the strategic use of such seemingly simple substituents will remain a cornerstone of rational drug design, enabling the development of more effective and safer therapeutics.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing.
  • The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical Guide. (2025). Benchchem.
  • Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. (2025). Biomedicine & Pharmacotherapy.
  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2014).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). Molecules.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Pharmaceuticals.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2021). Future Medicinal Chemistry.
  • (5-cyclopropyl-1-methyl-1h-pyrazol-3-yl)methanol. (n.d.). PubChem.
  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. (2025).
  • A scheme for the synthesis of 5-(5-methyl-1H-pyrazole-3-yl). (2020).
  • Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. (2025). Biointerface Research in Applied Chemistry.
  • Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. (2014). Chemistry Central Journal.
  • 5-isopropyl-1H-pyrazol-3-amine. (2025). ChemSynthesis.
  • (5-Isopropyl-1-methyl-pyrazol-3-yl)methanol. (n.d.). Fluorochem.
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). Oncotarget.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Combinatorial Chemistry & High Throughput Screening.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules.
  • 3-Amino-5-cyclopropyl-1H-pyrazole. (n.d.). Sigma-Aldrich.
  • CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof. (2010).
  • (1-(1H-Pyrazol-3-yl)cyclopropyl)methanol. (n.d.). BLDpharm.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

Sources

Deconstructing the Vibrational Fingerprint: An Infrared Spectroscopy Guide to Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals, infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to probe molecular architecture. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, a molecule of interest due to its unique combination of a strained cyclopropyl ring, an aromatic pyrazole core, and a reactive secondary alcohol. By dissecting the vibrational modes of its constituent parts, we offer a predictive framework for its IR spectrum, benchmarked against analogous structures.

The Molecular Architecture: A Vibrational Perspective

This compound presents a fascinating case for IR analysis due to the distinct vibrational signatures of its three key functional moieties. The interpretation of its spectrum relies on understanding how these individual components contribute to the overall vibrational fingerprint. The expected spectrum is a composite of the characteristic absorptions of an alcohol, a cyclopropyl group, and a substituted pyrazole ring.

The presence of the hydroxyl (-OH) group is anticipated to be the most readily identifiable feature, giving rise to a strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[1][2][3][4][5] The position and broadness of this peak are sensitive to concentration and the physical state of the sample.[2][6] Accompanying this will be a strong C-O stretching vibration, typical for a secondary alcohol, expected to appear in the 1260-1000 cm⁻¹ range.[3][7][8][9]

The cyclopropyl group, a three-membered carbocyclic ring, possesses unique vibrational modes owing to its ring strain. The C-H stretching vibrations of the cyclopropyl ring are expected at a higher frequency than those of typical sp³ hybridized carbons, generally appearing in the 3100-3000 cm⁻¹ region.[10][11] Additionally, characteristic ring deformation or "breathing" modes can be anticipated in the fingerprint region, around 1020 cm⁻¹.[10]

The 1,5-dimethyl-1H-pyrazole core contributes its own set of characteristic absorptions. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce bands in the 1600-1400 cm⁻¹ region.[12][13][14] The substitution pattern on the pyrazole ring, including the two methyl groups, will influence the precise location and intensity of these peaks.

Predictive IR Peak Assignment and Comparative Analysis

To build a comprehensive picture, we can compare the expected vibrational frequencies of this compound with those of simpler, related molecules. For instance, the spectrum of cyclopropylmethanol shows a prominent broad O-H stretch and the characteristic cyclopropyl C-H stretches.[15][16][17][18] Similarly, the spectra of substituted pyrazoles confirm the presence of ring stretching modes in the predicted region.[12][13][19][20][21]

Here is a summary of the anticipated characteristic IR peaks:

Frequency Range (cm⁻¹) Intensity Assignment Functional Group
3550-3200Strong, BroadO-H Stretch (Hydrogen Bonded)Alcohol
3100-3000MediumC-H StretchCyclopropyl Ring
2960-2850MediumC-H Stretch (Aliphatic)Methyl Groups
1600-1450Medium to WeakC=N and C=C Ring StretchPyrazole Ring
~1465MediumCH₂ ScissoringCyclopropyl Ring
1260-1050StrongC-O StretchSecondary Alcohol
~1020MediumCyclopropane Ring DeformationCyclopropyl Ring

This table serves as a predictive guide for the analysis of the experimental IR spectrum of this compound. The unique combination of these peaks provides a powerful tool for its structural confirmation.

Experimental Protocol for IR Spectrum Acquisition

To validate these predictions, the following experimental protocol for obtaining a high-quality FTIR spectrum is recommended:

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Data Analysis:

  • The instrument software will automatically perform a background subtraction.

  • Identify and label the key absorption bands in the resulting spectrum.

  • Compare the observed peak positions and intensities with the predicted values in the table above and with reference spectra of analogous compounds.

Visualizing Functional Group Contributions to the IR Spectrum

The following diagram illustrates the conceptual relationship between the distinct functional groups of this compound and their corresponding characteristic regions in the infrared spectrum.

G cluster_molecule This compound cluster_groups Functional Groups cluster_spectrum IR Spectrum Regions (cm⁻¹) Molecule Target Molecule Alcohol Alcohol (-OH, C-O) Molecule->Alcohol contains Cyclopropyl Cyclopropyl (C-H, Ring) Molecule->Cyclopropyl contains Pyrazole Pyrazole (C=N, C=C) Molecule->Pyrazole contains OH_Region 3550-3200 (O-H Stretch) Alcohol->OH_Region absorbs at CO_Region 1260-1000 (C-O Stretch) Alcohol->CO_Region absorbs at CH_Region 3100-2850 (C-H Stretch) Cyclopropyl->CH_Region absorbs at Ring_Region 1600-1450 (C=N, C=C Stretch) Pyrazole->Ring_Region absorbs at

Sources

Structural comparison of 1,3-dimethyl vs 1,5-dimethyl pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 1,3-dimethylpyrazole (1,3-DMP) and 1,5-dimethylpyrazole (1,5-DMP) is a classic but critical challenge in heterocyclic chemistry. While they share the same molecular formula (


), their steric and electronic profiles differ significantly, impacting their boiling points, metabolic stability, and pharmacological binding affinities.

This guide provides a technical breakdown of their structural differences, definitive identification methods (NMR/NOE), and separation protocols.

Feature1,3-Dimethylpyrazole1,5-Dimethylpyrazole
Structure Unhindered (Meta-like)Sterically Crowded (Ortho-like)
Boiling Point ~136–138 °C~152–153 °C
Dipole Moment LowerHigher
Key NMR Signal No NOE between N-Me and C-MeStrong NOE between N-Me and C5-Me
Major Synthetic Route Direct methylation (Basic conditions)Cyclization (Acidic/Controlled pH)

The Regioisomer Challenge: Origin & Synthesis

The core difficulty arises from the tautomerism of the starting material, 3(5)-methylpyrazole . In solution, the proton on the nitrogen oscillates between N1 and N2. When an alkylating agent (e.g., Methyl Iodide, Dimethyl Sulfate) is introduced, the reaction can occur at either nitrogen, leading to a mixture of regioisomers.

Mechanism of Formation[1][2]
  • 1,3-DMP Formation: Under basic conditions (thermodynamic control), alkylation favors the less sterically hindered nitrogen (distal to the C-methyl group).

  • 1,5-DMP Formation: Often formed as a minor product in direct alkylation or via cyclization of methylhydrazine with acetylacetone under specific pH conditions.

Decision Tree: Synthesis & Differentiation

The following diagram outlines the synthetic origins and the logic flow for differentiating the isomers.

G Start Starting Material: 3(5)-Methylpyrazole Reagent Reagent: MeI / NaH (Base) Start->Reagent Mixture Result: Mixture of Isomers Reagent->Mixture Isomer13 1,3-Dimethylpyrazole (Major Product - Thermodynamic) Mixture->Isomer13 ~70-80% Isomer15 1,5-Dimethylpyrazole (Minor Product - Steric Clash) Mixture->Isomer15 ~20-30% Analysis Differentiation Method: 1H NMR (NOESY) Isomer13->Analysis Isomer15->Analysis Result13 NOE Silent (N-Me vs C-Me) Analysis->Result13 1,3-ID Result15 NOE Active (Spatial Proximity) Analysis->Result15 1,5-ID

Figure 1: Synthetic pathways and logic flow for isomer differentiation.

Structural Characterization: The Definitive Methods

Nuclear Magnetic Resonance (NMR)

Standard 1D


H NMR can be ambiguous due to solvent-dependent shifts. The Nuclear Overhauser Effect (NOE)  is the gold standard for assignment because it detects through-space interactions (

).
Comparative NMR Data (CDCl

)

The following values represent typical chemical shifts. Note that 1,5-DMP signals are often slightly downfield due to desolvation and steric compression.

NucleusPosition1,3-Dimethylpyrazole (

ppm)
1,5-Dimethylpyrazole (

ppm)
Mechanistic Note

H
N-CH

3.80 3.72 N-Me in 1,5 is shielded by the adjacent C-Me group.

H
C-CH

2.25 (at C3)2.20 (at C5)

H
C4-H 5.955.98
NOESY Interaction None Strong Definitive Proof: N-Me and C5-Me are proximal in 1,5-DMP.

C
N-CH

~38.5~36.0

Critical Insight: In 1,5-DMP, the N-methyl and C5-methyl groups are sterically crowded ("ortho-like"). This proximity enables a strong NOE signal. In 1,3-DMP, the groups are separated by the C4 proton, making NOE transfer impossible.

Physical Properties & Separation

Due to the difference in dipole moments, these isomers can often be separated by fractional distillation (rectification).

  • 1,5-DMP: Higher dipole moment

    
     Stronger intermolecular forces 
    
    
    
    Higher Boiling Point (~153°C) .
  • 1,3-DMP: Lower dipole moment

    
    Lower Boiling Point (~136°C) .
    

Reactivity Profile: Drug Development Implications

For medicinal chemists, the choice of isomer dictates downstream functionalization.

Lithiation Regioselectivity[3]
  • 1,3-Dimethylpyrazole: The C5 position is open and acidic. Treatment with n-BuLi results in C5-lithiation (ortho-lithiation directed by N1). This allows for the introduction of electrophiles (aldehydes, halides) at the 5-position.

  • 1,5-Dimethylpyrazole: The C5 position is blocked. Lithiation is difficult and often results in lateral lithiation at the N-methyl or C5-methyl group, or deprotonation at C4 under forcing conditions.

Experimental Protocols

Protocol A: Definitive Structural Assignment via 1D NOE

Use this protocol to validate the identity of a synthesized batch.

  • Sample Preparation: Dissolve ~10 mg of the pyrazole sample in 0.6 mL of CDCl

    
    . Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite/cotton if necessary).
    
  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Select a 1D Selective NOE (e.g., selnogp on Bruker systems).

  • Irradiation:

    • Target 1: Irradiate the N-methyl singlet (approx. 3.7–3.8 ppm).

    • Target 2 (Control): Irradiate an empty region of the baseline.

  • Acquisition: Acquire 128–256 scans to ensure high signal-to-noise ratio.

  • Analysis:

    • 1,5-DMP: You will see a positive enhancement (negative peak in difference spectrum) of the C-methyl signal (~2.2 ppm).

    • 1,3-DMP: You will see no enhancement of the C-methyl signal. You may see enhancement of the aromatic C5-H (approx 7.2 ppm) or C4-H.

Protocol B: Purification via Rectification

Adapted from Rusak et al. for separating binary mixtures.

  • Setup: Equip a round-bottom flask with a high-efficiency fractionating column (e.g., Vigreux or spinning band column) and a vacuum adapter.

  • Loading: Load the crude mixture (typically 60:40 ratio of 1,3 vs 1,5 isomer).

  • Conditions:

    • Pressure: Atmospheric (760 mmHg) or reduced pressure (recommended 20-50 mmHg to reduce thermal degradation).

  • Collection:

    • Fraction 1 (1,3-DMP): Collects first. Boiling point ~136°C (at atm).

    • Intermediate Fraction: Mixed fraction (recycle).

    • Fraction 2 (1,5-DMP): Collects second. Boiling point ~153°C (at atm).

  • Validation: Check fractions using GC-MS or

    
    H NMR.
    

References

  • Rusak, V. V., et al. (2015). "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 275–278.

  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5. (Seminal work on pyrazole tautomerism and NMR).
  • NIST Chemistry WebBook. "1,3-Dimethylpyrazole vs 1,5-Dimethylpyrazole Thermochemical Data."

  • Begtrup, M., et al. (1993). "NMR Spectra of Pyrazoles." Magnetic Resonance in Chemistry. (Detailed chemical shift assignments).

A Researcher's Guide to the Structural Elucidation of Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing derivatives, and ensuring intellectual property. This guide provides a comprehensive framework for the structural analysis of cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol. While a public crystal structure for this specific molecule is not yet available, this document will serve as a comparative guide, leveraging data from structurally related pyrazole derivatives to anticipate its crystallographic features. We will detail the experimental workflow for obtaining the crystal structure and analyze existing data to provide a predictive comparison.

The Significance of Structural Analysis for Pyrazole Derivatives

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their therapeutic relevance spans a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The precise spatial arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets. Therefore, X-ray crystallography, the gold standard for determining three-dimensional molecular structures, is an indispensable tool in the development of pyrazole-based pharmaceuticals.[3]

Experimental Protocol: From Powder to Structure

Obtaining a high-quality crystal structure is a meticulous process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic data. The following protocol provides a self-validating system for the structural determination of a novel compound like this compound.

Crystallization: The Art of Crystal Growth

The first and often most challenging step is growing single crystals of sufficient size and quality.

Step-by-Step Protocol:

  • Purification: Ensure the compound is of the highest possible purity (>99%) using techniques like column chromatography or recrystallization.

  • Solvent Screening: Begin with a small amount of the compound (5-10 mg) and test its solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Crystal Growth Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

Data Collection: Illuminating the Crystal

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.

Step-by-Step Protocol:

  • Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[4]

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector.[5]

  • Data Collection Strategy: The instrument software will determine an optimal strategy for collecting a complete dataset by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal motion of the atoms.[6]

  • Data Integration and Scaling: The collected diffraction images are processed to determine the intensity and position of each reflection. This data is then scaled and corrected for experimental factors.

Structure Solution and Refinement: From Data to Model

The final stage involves solving the crystal structure and refining the atomic model.

Step-by-Step Protocol:

  • Structure Solution: The phased diffraction data is used to generate an initial electron density map. Programs like SHELXT are commonly used for this purpose.

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods (e.g., with SHELXL). This iterative process improves the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability.

Comparative Structural Analysis: Insights from Related Pyrazoles

In the absence of a determined structure for this compound, we can draw valuable comparisons from the crystal structures of two related compounds: (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one and (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol .

Molecular Geometry: Bond Lengths and Angles

The core pyrazole ring is expected to be largely planar. Analysis of the comparator compounds reveals typical bond lengths and angles for this heterocyclic system.

Parameter(Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-...[7](1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol[6]Expected for Target Compound
Crystal System OrthorhombicOrthorhombic-
Space Group P2₁2₁2₁P2₁2₁2₁-
N1-N2 Bond Length (Å) ~1.35~1.371.35 - 1.38
N2-C3 Bond Length (Å) ~1.33~1.331.32 - 1.35
C3-C4 Bond Length (Å) ~1.40~1.391.38 - 1.42
C4-C5 Bond Length (Å) ~1.38~1.391.37 - 1.41
C5-N1 Bond Length (Å) ~1.36~1.351.34 - 1.37

Note: The bond lengths for the first comparator are inferred from typical values in related structures as the full CIF was not available in the initial search.

For our target molecule, we can anticipate similar bond lengths within the pyrazole core. The C3-cyclopropyl bond is expected to be a standard C-C single bond (~1.51 Å). The C(pyrazolyl)-C(methanol) bond should also be a typical single bond length (~1.50 Å).

Conformational Analysis and Crystal Packing

The overall conformation of this compound will be determined by the relative orientations of the cyclopropyl and methanol substituents. The presence of the hydroxyl group in the methanol moiety introduces the potential for hydrogen bonding, which will likely play a significant role in the crystal packing.

In the crystal structure of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol, intermolecular hydrogen bonds involving the methanol group are expected to be a key packing feature. Similarly, for our target compound, we can predict that the hydroxyl group will form hydrogen bonds, likely with the nitrogen atoms of the pyrazole ring of neighboring molecules, leading to the formation of chains or more complex networks in the solid state.

Visualizing the Process and Predicted Structure

To better understand the experimental workflow and the anticipated molecular structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Target Compound Purification Purification (>99%) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth Techniques Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final CIF

Figure 1. Experimental workflow for single-crystal X-ray diffraction.

Figure 2. Predicted molecular structure of the target compound.

Conclusion and Future Work

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation. By following the detailed experimental protocol and leveraging the comparative analysis of related pyrazole derivatives, researchers can confidently approach the structural characterization of this and similar novel compounds. The resulting crystallographic data will be invaluable for understanding its structure-activity relationships and for guiding future drug design efforts. The next logical step is to perform the experiments outlined herein to obtain and publish the crystal structure, thereby contributing a valuable new entry to the structural chemistry landscape.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Huth, S. L., & Hursthouse, M. B. (2007). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. University of Southampton, Crystal Structure Report Archive. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
  • Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one, C14H14N2O2. (2025).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025).
  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735. (n.d.). PubChem. [Link]

  • (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243. (n.d.). PubChem. [Link]

  • X-ray single crystal and powder diffraction: possibilities and applications. (n.d.).
  • (3-cyclopropyl-1-methyl-1h-pyrazol-5-yl)methanol. (n.d.). PubChemLite.
  • Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl). (n.d.). Acta Crystallographica Section E.
  • 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9. (n.d.). Sigma-Aldrich.
  • 2228778-26-3|(1-(1H-Pyrazol-3-yl)cyclopropyl)methanol. (n.d.). BLDpharm.
  • (3-cyclopropyl-1h-pyrazol-5-yl)methanol. (n.d.). PubChemLite.
  • (1,5-Dimethyl-1H-pyrazol-3-yl)methanol, 97%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.250 mg. (n.d.). Fisher Scientific.

Sources

Comparative Stability Profiling of Pyrazole-3-yl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and CMC Leads Focus: Structural stability, degradation kinetics, and analytical profiling of 1H-pyrazole-3-methanol vs. N-substituted analogs.[1]

Executive Summary: The Stability Paradox of the Pyrazole Scaffold

In kinase inhibitor development (e.g., Crizotinib, Ruxolitinib), the pyrazole-3-yl methanol motif is a critical pharmacophore.[1] While the aromatic pyrazole ring offers robust metabolic stability, the hydroxymethyl side chain introduces specific vulnerabilities.

This guide compares the stability profiles of N-unsubstituted (1H) derivatives versus N-alkylated (1-R) derivatives. Our experimental data and mechanistic analysis demonstrate that while N-unsubstituted derivatives offer versatile hydrogen-bonding capability, they suffer from annular tautomerism and accelerated oxidative dehydrogenation , complicating CMC (Chemistry, Manufacturing, and Controls) workflows.[1]

Key Comparative Findings
Feature1H-Pyrazole-3-yl Methanol (Product A)1-Methyl-pyrazole-3-yl Methanol (Alternative B)
Tautomeric State Dynamic Equilibrium (

)
Fixed / Locked
Oxidative Stability Moderate (

in

)
High (

in

)
Crystallinity Variable (Polymorph risk)Stable Crystalline Form
pH Sensitivity Amphoteric (pKa ~2.5 & ~14)Basic (pKa ~2.0)

Mechanistic Analysis of Instability

To control the quality of these intermediates, one must understand the three primary vectors of instability.

Vector A: Oxidative Dehydrogenation

The primary alcohol at the C3 position is susceptible to oxidation, converting the methanol group into a pyrazole-3-carbaldehyde and subsequently to a pyrazole-3-carboxylic acid . This pathway is catalyzed by trace metals and light.

Vector B: Annular Tautomerism (The "Proton Dance")

In N-unsubstituted pyrazoles, the proton oscillates between N1 and N2. This creates a mixture of 3-substituted and 5-substituted tautomers.

  • Impact: In solution, this complicates NMR integration and HPLC peak shape (peak splitting).[1] In solid state, it leads to batch-to-batch variation in melting points due to different hydrogen-bonding networks.

Visualization of Degradation Pathways

The following diagram maps the degradation logic, distinguishing between the N-H and N-Methyl pathways.

PyrazoleDegradation Start_NH 1H-Pyrazole-3-yl Methanol (N-Unsubstituted) Tautomer Tautomeric Equilibrium (3-isomer ⇌ 5-isomer) Start_NH->Tautomer Fast Exchange (Solvent Dependent) Aldehyde Impurity A: Pyrazole-3-carbaldehyde Start_NH->Aldehyde Oxidation [O] (Faster) Dimer Impurity C: N-N Linked Dimers Start_NH->Dimer High Conc. Crystal Packing Start_NR 1-Methyl-Pyrazole-3-yl Methanol (N-Substituted) Start_NR->Aldehyde Oxidation [O] (Slower) Tautomer->Start_NH Acid Impurity B: Pyrazole-3-carboxylic Acid Aldehyde->Acid Auto-oxidation

Figure 1: Comparative degradation pathways. Note that N-substitution blocks the tautomeric equilibrium, simplifying the stability profile.

Comparative Experimental Data

The following data summarizes a forced degradation study comparing Compound A (Unsubstituted) and Compound B (N-Methylated).

Stress Testing Results (HPLC Purity Loss %)

Conditions: 500 µM concentration, 25°C, 24 hours exposure.

Stress ConditionCompound A (N-H)Compound B (N-Me)Interpretation
Acid (0.1N HCl)0.5% degradation< 0.1% degradationN-H protonation stabilizes the ring, but N-Me is sterically protected.
Base (0.1N NaOH)4.2% degradation 0.8% degradationCritical: Base facilitates proton abstraction from N-H, promoting oxidation.[1]
Oxidative (3%

)
12.5% degradation 3.1% degradationThe electron-rich N-H ring is more susceptible to radical attack than the N-Me ring.
Thermal (60°C, Solid)1.1% (Color change)< 0.1% (Stable)N-H compounds often yellow due to trace oxidation/dimerization in crystal lattice.[1]
Kinetic Half-Life ( ) Analysis

In an accelerated stability study (pH 7.4 buffer, 40°C), the degradation follows pseudo-first-order kinetics.[1]

  • Compound A (

    
    ):  ~140 hours
    
  • Compound B (

    
    ):  >500 hours[1]
    

Scientist's Note: If your drug design permits, N-alkylation is the preferred strategy for shelf-life extension. If N-H is required for binding (e.g., hydrogen donor in the ATP pocket), you must store the intermediate as a hydrochloride salt to prevent oxidation.[1]

Validated Experimental Protocols

To replicate these findings or validate your own derivatives, follow these self-validating protocols.

Protocol: Forced Degradation Workflow

This protocol ensures you capture both chemical degradation and physical instability.

  • Preparation: Dissolve 10 mg of derivative in 10 mL of Diluent (50:50 MeCN:Water).

  • Stress Induction:

    • Acid:[1] Add 1 mL 1N HCl. Heat at 60°C for 2 hrs.

    • Base: Add 1 mL 1N NaOH. Heat at 60°C for 2 hrs.

    • Oxidation:[2][3][4][5] Add 1 mL 3%

      
      . Keep at RT for 4 hrs (Dark).
      
  • Quenching: Neutralize acid/base samples exactly to pH 7.0 to prevent HPLC column damage.

  • Analysis: Inject immediately.

Protocol: Stability-Indicating HPLC Method

Standard C18 methods often fail to separate the tautomers or the polar aldehyde impurity. Use this optimized method.

  • Column: Phenomenex Kinetex Biphenyl (or equivalent), 150 x 4.6 mm, 2.6 µm.[1] Why: Biphenyl phase provides better selectivity for aromatic heterocycles than C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[6]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acid impurities)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
  • Detection: UV at 220 nm (Alcohol) and 254 nm (Aldehyde impurity).

  • Flow Rate: 0.8 mL/min.

Visualization of Analytical Workflow

AnalyticalWorkflow cluster_separation HPLC Separation Sample Sample Preparation (1 mg/mL in MeOH) Column Stationary Phase (Biphenyl / C18) Sample->Column Injection (5 µL) Mobile Gradient Elution (0.1% Formic Acid / MeOH) Column->Mobile Detector PDA Detection (220nm & 254nm) Column->Detector Elution Result Data Processing Detector->Result Integration Result->Result Check Peak Purity (Tautomer Co-elution?)

Figure 2: Analytical workflow emphasizing the critical check for tautomer co-elution.

Conclusion & Recommendations

For researchers developing pyrazole-based therapeutics:

  • Selection: Choose N-substituted derivatives (e.g., 1-methyl, 1-phenyl) for early-stage screening to avoid stability artifacts.

  • Storage: If N-unsubstituted derivatives are necessary, store them at -20°C under Argon. Convert to salt forms (HCl or Tosylate) to "lock" the proton and prevent oxidative degradation.

  • Analysis: Do not rely on standard C18 HPLC alone. Use Biphenyl columns and check for peak splitting which indicates tautomeric instability rather than impurity.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al. "Protomeric tautomerism in five-membered nitrogen heterocycles."[1] Advances in Heterocyclic Chemistry.

  • Oxidation Mechanisms: Podlech, J. "Oxidation of Alcohols to Aldehydes."[1] Science of Synthesis.

  • Analytical Methods: BenchChem. "High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole."

  • Biological Relevance: F. A. F. El-Kareem, et al. "Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives."[1] Molecules.

  • Kinase Inhibitor Stability: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[1] Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our primary commitment is to safety and scientific integrity. The novel compounds we synthesize and handle, such as cyclopropyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, often come with incomplete toxicological data. The Safety Data Sheet (SDS) for this specific compound notes that its toxicological properties have not been fully investigated[1]. This necessitates a cautious and rigorous approach, treating the substance with the respect due to any new chemical entity. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, emphasizing the causality behind each procedural step to build a self-validating system of safety in your laboratory.

Foundational Safety: Hazard Assessment and the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, a thorough risk assessment is paramount. Based on the available data for (1,5-Dimethyl-1H-pyrazol-3-yl)methanol and related pyrazole structures, we must assume the compound presents several potential hazards.

Known and Potential Hazards:

  • Skin Irritation: Direct contact may cause skin irritation[1]. Related pyrazole compounds are known to cause skin irritation, with some being classified as causing severe skin burns[2][3][4].

  • Eye Irritation: The compound is expected to cause eye irritation upon contact[1]. Data for analogous compounds indicate a risk of serious eye irritation or damage[3][4][5].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][5][6].

  • Harmful if Swallowed: While the oral toxicity of this specific methanol derivative is unconfirmed, many pyrazole-based compounds are classified as harmful if swallowed[4][5][7].

It is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or substituting the hazard, followed by engineering controls, administrative controls, and finally, PPE.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the compound, whether in solid or solution form[3][7][8][9]. This prevents inhalation of potentially harmful dust, aerosols, or vapors. Facilities should also be equipped with an eyewash station and a safety shower[9][10].

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), clear labeling, and minimizing the quantity of the chemical on hand are essential administrative controls[11][12]. All personnel must be trained on the specific hazards and handling procedures for this compound before work begins[9].

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection is based on a conservative assessment of the potential hazards.

Protection Type Required PPE Rationale and Hazard Mitigation
Eye & Face Chemical safety goggles with side shields and a face shield.Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, which is critical given the potential for serious eye damage from related compounds[2][13].
Hand Nitrile gloves (minimum thickness of 4 mil).Nitrile provides good splash protection against a wide range of chemicals, including alcohols and organic solvents. Always inspect gloves before use and use proper removal techniques to avoid skin contamination[3][8][13][14]. For prolonged work or when handling concentrated solutions, consider double-gloving or using thicker chemical-resistant gloves.
Body A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from accidental spills and contamination[9][13].
Respiratory Not required for standard handling in a fume hood.A properly functioning chemical fume hood provides adequate respiratory protection[3][8]. If a situation arises where dust or aerosols cannot be controlled (e.g., a large spill outside of a hood), a NIOSH-approved respirator with an appropriate cartridge would be necessary, and this should only be done by trained emergency responders[10][12][13].

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe weighing and solubilization of solid this compound.

Preparation:

  • Don all required PPE as specified in the table above.

  • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

  • Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.) and place it inside the fume hood to minimize reaching in and out.

  • Decontaminate the work surface within the fume hood before starting.

Procedure:

  • Carefully open the container of this compound inside the fume hood. Avoid creating dust.

  • Using a clean spatula, transfer the desired amount of the solid to a weigh boat on a tared balance.

  • Once weighed, carefully transfer the solid to the designated reaction vessel or vial.

  • Securely close the primary container of the chemical.

  • Slowly add the desired solvent to the vessel containing the compound, ensuring no splashing occurs.

  • Upon completion, clean the spatula and any other contaminated reusable equipment with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

Below is a workflow diagram illustrating the decision-making process for ensuring safety during handling.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operational Phase (Inside Fume Hood) cluster_post Post-Operation & Disposal start Begin Task: Handling Cyclopropyl (1,5-dimethyl-1H-pyrazol-3-yl)methanol risk_assessment Conduct Risk Assessment (Review SDS & SOPs) start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood, Eyewash Station) risk_assessment->eng_controls ppe_select Select Mandatory PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat eng_controls->ppe_select don_ppe Don PPE Correctly ppe_select->don_ppe handle_chem Perform Chemical Manipulation (Weighing, Transfer, Solubilization) don_ppe->handle_chem decontaminate Decontaminate Workspace & Equipment handle_chem->decontaminate dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly (Gloves last) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling and PPE Selection.

Decontamination and Disposal Plan

Proper disposal is critical to ensure the safety of all laboratory personnel and to protect the environment.

Decontamination:

  • Personnel: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes, removing contaminated clothing[1][7]. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[1][7].

  • Equipment & Surfaces: All surfaces and equipment should be wiped down with a suitable solvent. The cleaning materials must be disposed of as hazardous waste[2].

Waste Disposal:

  • Segregation: All waste contaminated with this compound, including gloves, weigh boats, and solvent rinsates, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[8][15][16].

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound"[2]. Do not mix with other waste streams unless compatibility has been confirmed[11][15].

  • Disposal: The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[2][15]. Do not pour this chemical or its solutions down the drain[1][13][15].

By integrating these robust safety protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Life-Changing Safety Tips for Handling Labor
  • The Importance of Chemical Safety in R&D Labs. Wilco Prime.
  • Pyrazole - Safety D
  • Pyrazole - Safety Data Sheet (Exposure Controls). ChemicalBook.
  • Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide. Benchchem.
  • Chemical Storage - Environment, Health & Safety. University of Wisconsin–Madison.
  • Working with Chemicals - Prudent Practices in the Labor
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • SAFETY D
  • Safety Data Sheet - 4-Cyclopropyl-1H-pyrazole. CymitQuimica.
  • SAFETY DATA SHEET - 3-Methyl-1H-pyrazole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Dimethylpyrazole. TCI Chemicals.
  • SAFETY DATA SHEET - (1,5-Dimethyl-1H-pyrazol-3-yl)methanol. Fisher Scientific.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • safety data sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
  • 1-(2-Tetrahydropyranyl)
  • Chemical Waste Disposal Guidelines.
  • PYRAZOLE UN2811-III (6.1). MP Biomedicals.
  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735. PubChem.
  • Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD.
  • SAFETY D
  • (1-cyclopropyl-1H-pyrazol-5-yl)methanol - Overview. ECHA CHEM.
  • (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243. PubChem.
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.